Advanced Technical Guide on 8-Methylquinoline-5-carbonitrile (CAS 74316-57-7): Synthesis, Derivatization, and Applications in C–H Activation
Executive Summary 8-Methylquinoline-5-carbonitrile (CAS 74316-57-7) is a highly specialized bifunctional heterocyclic building block utilized extensively in advanced organic synthesis, medicinal chemistry, and catalytic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methylquinoline-5-carbonitrile (CAS 74316-57-7) is a highly specialized bifunctional heterocyclic building block utilized extensively in advanced organic synthesis, medicinal chemistry, and catalytic methodology development[1]. Featuring a strongly coordinating quinoline nitrogen, an oxidizable C8-methyl group, and an electron-withdrawing C5-nitrile moiety, this compound serves as a critical intermediate for synthesizing complex kinase inhibitors and as a mechanistic probe in transition-metal-catalyzed C(sp3)–H functionalization[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, upstream synthetic routes, downstream derivatization protocols, and its pivotal role in cutting-edge electrochemical palladium-catalyzed C–H activation.
The utility of 8-Methylquinoline-5-carbonitrile stems from its orthogonal reactivity. The C5-nitrile group can undergo hydrolysis, reduction, or nucleophilic addition, while the C8-methyl group is primed for benzylic radical functionalization or metal-directed C–H activation[3].
Acts purely as an H-bond acceptor in biological targets[4].
Upstream Synthesis: The Rosenmund-von Braun Reaction
The primary synthetic route to 8-Methylquinoline-5-carbonitrile involves the cyanation of 5-halo-8-methylquinolines (typically chloro or iodo derivatives)[5].
Protocol A: CuCN-Mediated Cyanation
Causality & Design: Pyridine is selected as the solvent because it acts as a strongly coordinating ligand. It stabilizes the Cu(I) intermediate, forming a reactive
[Cu(CN)(pyridine)x]
complex that lowers the activation energy for the halogen-exchange step while suppressing competitive Ullmann-type dimerization[5].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under N₂, combine 5-chloro-8-methylquinoline (7.0 mmol) and Copper(I) cyanide (CuCN, 7.0 mmol).
Solvation: Add 12 mL of anhydrous pyridine.
Thermal Activation: Heat the mixture to 205–215 °C for 2.5 hours under vigorous stirring. The high temperature is required to overcome the bond dissociation energy of the aryl-halide bond[5].
Quenching: Cool the dark mixture to room temperature. The mixture will begin to solidify. Partition the crude matrix between diethyl ether (100 mL) and aqueous ammonia (15% NH₄OH, 75 mL) to complex and remove copper salts as water-soluble
[Cu(NH3)4]2+
.
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validation (QC): Perform TLC (EtOAc/Hexane 1:4). Validate the product via FTIR (appearance of a sharp
C≡N
stretching band at ~2220 cm⁻¹) and ¹H-NMR (downfield shift of the C4 and C6 aromatic protons due to the anisotropic effect of the nitrile).
To utilize the compound as an electrophilic building block (e.g., for
SN2
coupling with amines to form kinase inhibitors), the C8-methyl group must be activated. This is achieved via radical bromination to yield 8-(Bromomethyl)quinoline-5-carbonitrile (CAS 74316-59-9) [3].
Protocol B: Radical Bromination via NBS/BPO
Causality & Design: Benzoyl peroxide (BPO) is chosen over AIBN due to its optimal homolytic cleavage kinetics at 80 °C. The radical abstracts a hydrogen atom exclusively from the C8-methyl group because the resulting benzylic radical is highly stabilized by resonance with the quinoline
π
-system.
Step-by-Step Methodology:
Initiation: Dissolve 8-Methylquinoline-5-carbonitrile (10 mmol) in 50 mL of anhydrous chloroform (
CHCl3
). Add N-Bromosuccinimide (NBS, 11 mmol) and BPO (0.5 mmol, 5 mol%).
Propagation: Reflux the mixture at 65–70 °C for 4–6 hours under an argon atmosphere.
Workup: Cool to 0 °C to precipitate succinimide byproducts. Filter the mixture and wash the filtrate with saturated aqueous
NaHCO3
to remove trace acids.
Purification: Concentrate the organic layer and purify via silica gel flash chromatography.
Self-Validation (QC): ¹H-NMR must show the disappearance of the singlet at ~2.8 ppm (Ar-CH₃) and the appearance of a new singlet at ~5.1 ppm, integrating for 2 protons (Ar-CH₂Br).
In modern catalytic methodology, 8-Methylquinoline-5-carbonitrile is a benchmark substrate for investigating N-directed Palladium-catalyzed C(sp³)–H functionalization [2]. In seminal work by, this compound was utilized to probe the electronic requirements of electrochemical Pd(II)/Pd(IV) oxidation[6].
Mechanistic Causality: The quinoline nitrogen acts as a directing group, coordinating to Pd(II) and forcing the metal center into proximity with the C8-methyl group, facilitating C–H cleavage to form a 5-membered palladacycle. The strongly electron-withdrawing C5-nitrile group depletes electron density from the metal center. By comparing this to electron-rich derivatives, researchers proved that the anodic oxidation step (Pd(II)
→
Pd(IV)) is highly sensitive to the electronic nature of the substrate, requiring higher anodic potentials for the nitrile derivative[6].
Table 2: Electronic Effects on Palladacycle Oxidation Potential
Cell Setup: Assemble an undivided three-electrode electrochemical cell equipped with a glassy carbon disc working electrode (3 mm), a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode[2].
Reaction Mixture: Add 8-Methylquinoline-5-carbonitrile (0.2 mmol), Pd(OAc)₂ (10 mol%), and Tetramethylammonium acetate (TMAOAc, supporting electrolyte/nucleophile) into a solvent mixture of Acetonitrile/Acetic Acid (1:1).
Electrolysis: Apply a constant anodic potential. The Pd(II) palladacycle undergoes a 2-electron oxidation at the working electrode to a transient Pd(IV) species.
Reductive Elimination: Acetate attacks the highly electrophilic Pd(IV) center, forging the C–O bond and releasing the functionalized product while regenerating the Pd(II) catalyst[6].
Visualizations
Synthetic workflow and downstream functionalization of CAS 74316-57-7.
Mechanism of N-directed electrochemical C(sp3)-H acetoxylation.
References
Title : Product Class 3: Quinolines (Science of Synthesis)
Source : Thieme E-Books & E-Journals
URL :[Link]
Title : Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation
Source : Organic Letters (ACS Publications)
URL :[Link]
Title : 8-Bromomethylquinoline-5-carboxylic Acid and Nitrile Derivatives
Source : MolAid Chemical Database
URL : [Link]
An In-depth Technical Guide to 8-methyl-5-quinolinecarbonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 8-methyl-5-quinolinecarbonitrile, a heterocyclic aromatic compound with potential applications in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-methyl-5-quinolinecarbonitrile, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and developers.
Introduction: The Quinoline Scaffold and the Significance of the 5-carbonitrile Moiety
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a methyl group at the 8-position and a carbonitrile at the 5-position of the quinoline nucleus can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. The electron-withdrawing nature of the nitrile group can enhance interactions with biological targets and serve as a versatile synthetic handle for further molecular elaboration.[3]
This guide will detail a plausible synthetic route to 8-methyl-5-quinolinecarbonitrile, provide a thorough protocol for its analytical characterization, discuss its potential reactivity, and explore its prospective applications based on the known bioactivities of related quinoline derivatives.
Synthesis of 8-methyl-5-quinolinecarbonitrile: A Proposed Synthetic Pathway
While a specific, optimized synthesis for 8-methyl-5-quinolinecarbonitrile is not extensively reported in the literature, a reliable and well-established method can be proposed via the Sandmeyer reaction, a classic transformation for the conversion of an aryl amine to a nitrile.[4][5][6] This approach leverages the commercially available precursor, 5-amino-8-methylquinoline.
The overall synthetic transformation is depicted below:
Caption: Proposed synthesis of 8-methyl-5-quinolinecarbonitrile via the Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a self-validating system, with clear checkpoints to ensure the successful formation of the intermediate and final product.
Materials:
5-amino-8-methylquinoline
Sodium nitrite (NaNO₂)
Concentrated Hydrochloric acid (HCl)
Copper(I) cyanide (CuCN)
Potassium cyanide (KCN)
Deionized water
Ice
Sodium bicarbonate (NaHCO₃)
Dichloromethane (CH₂Cl₂)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane
Ethyl acetate
Instrumentation:
Magnetic stirrer with a cooling bath
Three-necked round-bottom flask
Dropping funnel
Thermometer
Büchner funnel and flask
Rotary evaporator
Glassware for extraction and chromatography
Step-by-Step Methodology:
Diazotization of 5-amino-8-methylquinoline:
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-amino-8-methylquinoline (1 equivalent) in a mixture of concentrated HCl and water at room temperature.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.
Cyanation (Sandmeyer Reaction):
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.
Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution from the previous step to the cyanide solution. Vigorous nitrogen evolution should be observed.[5]
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
Work-up and Purification:
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Collect the fractions containing the desired product and evaporate the solvent to yield 8-methyl-5-quinolinecarbonitrile as a solid.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 8-methyl-5-quinolinecarbonitrile. The following section outlines the expected data and provides protocols for obtaining it.
Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.
Spectroscopic Data (Predicted and Experimental Protocol)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve 5-10 mg of purified 8-methyl-5-quinolinecarbonitrile in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.9 - 9.1
d
1H
H2
Downfield due to proximity to the electronegative nitrogen.
~8.2 - 8.4
d
1H
H4
In the deshielded region of the pyridine ring.
~7.8 - 8.0
d
1H
H6
Aromatic proton on the benzene ring, likely a doublet.
~7.5 - 7.7
t
1H
H7
Aromatic proton on the benzene ring, likely a triplet.
~2.6 - 2.8
s
3H
-CH₃
Typical chemical shift for a methyl group attached to an aromatic ring.[12]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~150 - 152
C2
Carbon adjacent to nitrogen in the quinoline ring.
~148 - 150
C8a
Quaternary carbon at the ring junction.
~135 - 137
C4
Carbon in the pyridine ring.
~130 - 132
C7
Aromatic CH carbon.
~128 - 130
C6
Aromatic CH carbon.
~125 - 127
C4a
Quaternary carbon at the ring junction.
~122 - 124
C8
Carbon bearing the methyl group.
~118 - 120
-C≡N
Characteristic chemical shift for a nitrile carbon.
~110 - 112
C5
Carbon bearing the nitrile group.
~18 - 20
-CH₃
Typical chemical shift for a methyl carbon attached to an aromatic system.[12]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for IR Analysis:
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
~3100 - 3000
Medium
C-H stretch (aromatic)
Characteristic of C-H bonds in aromatic systems.
~2220 - 2230
Strong
-C≡N stretch
A strong, sharp absorption is characteristic of the nitrile functional group.
~1600 - 1450
Medium
C=C stretch (aromatic)
Multiple bands are expected for the quinoline ring system.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for MS Analysis:
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Analysis: Acquire the mass spectrum.
Predicted Mass Spectrum Data:
m/z
Assignment
Rationale
168
[M]⁺ (Molecular Ion)
Corresponds to the molecular weight of C₁₁H₈N₂.
141
[M - HCN]⁺
A common fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide.
142
[M-C₂H₂]⁺ or [M-CN]⁺ followed by H loss
Loss of acetylene from the quinoline ring or loss of the nitrile radical followed by hydrogen radical loss.
Reactivity and Potential for Further Functionalization
The 8-methyl-5-quinolinecarbonitrile scaffold offers several sites for chemical modification, making it a valuable building block for the synthesis of diverse derivatives.
Caption: Potential reactivity pathways for 8-methyl-5-quinolinecarbonitrile.
Reactions of the Nitrile Group
The carbonitrile group is a versatile functional group that can undergo a variety of transformations:
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid (8-methylquinoline-5-carboxylic acid) under acidic or basic conditions.[13][14] This opens up avenues for the synthesis of amides and esters.
Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)-8-methylquinoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14] This amine can then be used in a variety of coupling reactions.
Cycloaddition: The nitrile can participate in [2+3] cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Reactions of the Quinoline Ring
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution. The pyridine part of the ring is deactivated towards electrophilic attack, so substitution is expected to occur on the benzene ring.[15] The directing effects of the existing methyl and nitrile groups will influence the position of further substitution.
Potential Applications in Drug Discovery and Materials Science
While the specific biological activities of 8-methyl-5-quinolinecarbonitrile have not been extensively reported, the quinoline scaffold is a well-established pharmacophore.[1][2] Derivatives of quinoline have demonstrated a wide range of therapeutic applications, including:
Anticancer Activity: Many quinoline derivatives have been investigated as potent anticancer agents.[2] The introduction of a nitrile group could enhance the interaction with specific biological targets.
Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal drugs.[1]
Antimalarial Activity: Quinolines are famous for their antimalarial properties, with chloroquine and mefloquine being prominent examples.[1]
The planar aromatic structure and the presence of nitrogen atoms also suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 8-methyl-5-quinolinecarbonitrile. Based on the safety data for the related compound 8-methylquinoline, it is advisable to:
Handle in a well-ventilated area.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid contact with skin and eyes.
Store in a tightly closed container in a cool, dry place.
Conclusion
8-methyl-5-quinolinecarbonitrile is a synthetically accessible and versatile building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its proposed synthesis, a detailed protocol for its analytical characterization, and an exploration of its potential reactivity and applications. The methodologies and predicted data presented herein offer a solid foundation for researchers to further investigate the properties and utility of this promising compound.
References
Janočková, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 879-903. [Link]
Rajesh, Y. B. R. D. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. In Heterocyclic Compounds. IntechOpen. [Link]
Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]
Tiglani, D., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
National Institute of Standards and Technology. Quinoline, 8-methyl-. [Link]
Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4610-4620. [Link]
Chemistry Learner. Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]
ResearchGate. Halogenation of 8-methyl quinoline. [Link]
Gobbi, S., et al. (2020). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Chemical Information and Modeling, 60(5), 2695-2705. [Link]
Kamata, K., et al. (2013). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. Catalysis Science & Technology, 3(7), 1678-1685. [Link]
ResearchGate. CpCo(III) Catalyzed C(sp3)-H bond Amidation of 8-Methylquinoline*. [Link]
Cochrane, E. J., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 6(11), 1960-1965. [Link]
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). [Link]
Oregon State University. 13C NMR Chemical Shift. [Link]
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Semantic Scholar. THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. [Link]
Dergipark. Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
8-Methylquinoline-5-carbonitrile (CAS 74316-57-7): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary & Core Directive In modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for drug discovery, offering predictable pharmacokinetics and versatile binding interactions. 8-Me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
In modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for drug discovery, offering predictable pharmacokinetics and versatile binding interactions. 8-Methylquinoline-5-carbonitrile is a highly valuable Active Pharmaceutical Ingredient (API) intermediate. While researchers frequently seek its specific PubChem CID, commercial and literature databases predominantly index and track this molecule via its universal CAS Registry Number: 74316-57-7 [1],[2].
This technical whitepaper provides an in-depth analysis of 8-methylquinoline-5-carbonitrile, focusing on its physicochemical properties, validated synthetic methodologies, and its role as an orthogonal building block in downstream API functionalization.
Physicochemical Profiling
Understanding the baseline metrics of this intermediate is critical for predicting its behavior in organic solvents and its performance in chromatographic purification. The presence of the electron-withdrawing nitrile group at the C5 position significantly alters the electron density of the quinoline core, while the C8-methyl group provides a sterically accessible site for late-stage functionalization[1].
Parameter
Specification
Chemical Name
8-Methylquinoline-5-carbonitrile
CAS Registry Number
74316-57-7
Molecular Formula
C11H8N2
Molecular Weight
168.19 g/mol
PubChem CID
Standardized via CAS 74316-57-7 querying
Structural Class
Heterocyclic Building Block / Nitrile
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
2 (Nitrile nitrogen, Quinoline nitrogen)
Rotatable Bonds
0 (Rigid planar scaffold)
Mechanistic Pathways & Synthetic Workflows
Synthesis of the Core: Palladium-Catalyzed Cyanation
The most reliable method for synthesizing 8-methylquinoline-5-carbonitrile is the palladium-catalyzed cyanation of 5-bromo-8-methylquinoline.
Expertise & Causality: The selection of
Pd2(dba)3
coupled with the dppf ligand is highly intentional. The large bite angle of 1,1'-bis(diphenylphosphino)ferrocene (dppf) accelerates the reductive elimination step of the catalytic cycle. Because reductive elimination is typically the rate-limiting step in aryl cyanation, accelerating it prevents the premature coordination of excess cyanide ions to the palladium center, which would otherwise result in catalyst poisoning[3].
Figure 1: Palladium-catalyzed cyanation workflow for 8-methylquinoline-5-carbonitrile synthesis.
Step-by-Step Protocol: Self-Validating Cyanation
Trustworthiness: This protocol incorporates mandatory safety and self-validating checkpoints to ensure high yield and operator safety.
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromo-8-methylquinoline (1.0 equiv),
Zn(CN)2
(0.6 equiv),
Pd2(dba)3
(0.05 equiv), and dppf (0.1 equiv).
Solvent Addition: Inject anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles.
Reaction: Heat the mixture to 120 °C for 12 hours.
Validation Checkpoint: Monitor the reaction strictly via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the
m/z
169.19
[M+H]+
peak validates the conversion.
Workup (Critical Safety Step): Cool the reaction to 0 °C. Slowly quench the mixture with a saturated aqueous
Na2CO3
solution. This alkaline quench is non-negotiable; it neutralizes any residual hydrogen cyanide (HCN) gas generated from unreacted
Zn(CN)2
.
Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous
Na2SO4
, and purify via silica gel flash chromatography.
Downstream API Functionalization: The Intermediary Engine
8-Methylquinoline-5-carbonitrile is rarely a final drug candidate; rather, it is an engine for generating complexity. It possesses two orthogonal sites for functionalization: the C8-methyl group and the C5-nitrile group[4].
Divergent Reactivity
C8-Methyl Functionalization: The methyl group is situated at a benzylic-like position relative to the quinoline carbocycle. Its C-H bonds are highly susceptible to homolytic cleavage, making radical bromination the optimal pathway to generate 8-(bromomethyl)quinoline-5-carbonitrile (CAS 74316-59-9)[5].
C5-Nitrile Functionalization: The nitrile can be subjected to acid/base hydrolysis to yield 8-methylquinoline-5-carboxylic acid (CAS 74316-52-2), a critical precursor for amide-coupling reactions in library synthesis[4].
Figure 2: Divergent downstream functionalization of the C8-methyl and C5-nitrile positions.
Expertise & Causality: Using N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) ensures high regioselectivity for the C8 position. The radical intermediate is stabilized by the extended
π
-system of the quinoline ring, preventing unwanted electrophilic aromatic substitution on the electron-deficient core[5].
Preparation: Dissolve 8-methylquinoline-5-carbonitrile (1.0 equiv) in anhydrous Carbon Tetrachloride (
CCl4
) or 1,2-Dichloroethane (DCE).
Reagents: Add NBS (1.1 equiv) and AIBN (0.1 equiv).
Reaction: Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere for 4-6 hours.
Validation Checkpoint: The reaction's progress is self-indicating. As the dense, heavy NBS powder at the bottom of the flask is consumed, it is replaced by succinimide, which is lighter and floats to the surface of the halogenated solvent. This physical phase change serves as a visual validation of reaction completion.
Workup: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the solid through a Celite pad.
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 8-(bromomethyl)quinoline-5-carbonitrile can be used directly in subsequent
SN2
nucleophilic substitution reactions (e.g., amine coupling) or purified via recrystallization.
References
Title: Supporting Information - 8-Methylquinoline-5-carbonitrile
Source: The Royal Society of Chemistry (RSC)
URL: [Link]
Title: 8-Bromomethylquinoline-5-carboxylic Acid - CAS 74316-58-8
Source: Molaid
URL: [Link]
8-Methylquinoline-5-Carbonitrile (CAS 74316-57-7): A Comprehensive Safety and Handling Whitepaper for Advanced Synthesis Workflows
Executive Summary Standard Safety Data Sheets (SDS) often provide a rigid, compliance-focused view of chemical hazards, lacking the mechanistic context required by researchers and drug development professionals. 8-Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Standard Safety Data Sheets (SDS) often provide a rigid, compliance-focused view of chemical hazards, lacking the mechanistic context required by researchers and drug development professionals. 8-Methylquinoline-5-carbonitrile (CAS 74316-57-7) is a critical, high-purity API intermediate utilized extensively in the synthesis of pharmaceutically active quinoline-bearing compounds, including antimalarials, asthma treatments, and anticancer agents 1[1].
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between raw hazard data and field-proven laboratory practices. By understanding the chemical causality behind the compound's reactivity and toxicity, researchers can implement self-validating protocols that ensure both scientific integrity and absolute laboratory safety.
Physicochemical Properties & Reactivity Causality
To handle 8-methylquinoline-5-carbonitrile safely, one must first understand its electronic and structural environment. The molecule consists of an electron-deficient quinoline core (pKa ~4.94) and a highly electron-withdrawing nitrile group at the 5-position 2[2].
Mechanistic Causality: The basicity of the quinoline nitrogen allows it to readily form salts with protic acids and coordinate strongly with transition metals (acting as a directing group). Concurrently, the 5-carbonitrile group pulls electron density away from the aromatic system, making the 8-methyl group highly activated for downstream C-H functionalization.
Inhalation of fine crystalline dust directly impacts the sensitive respiratory epithelium.
The Upstream Synthesis Hazard: Cyanide Toxicity
A critical safety consideration for researchers synthesizing this intermediate in-house is the upstream cyanation step. The general procedure involves reacting 5-chloro- or 5-iodo-8-methylquinoline with Copper(I) Cyanide (CuCN) in dry pyridine at 205–215 °C 2[2].
Safety Causality: Cyanide salts are extremely toxic and can be absorbed directly through the skin[2]. The high heat required for this transformation in an autoclave generates immense pressure, creating a severe risk of toxic gas release if the vessel seal fails.
Fig 1. Synthesis pathway of 8-methylquinoline-5-carbonitrile highlighting upstream cyanide hazards.
Self-Validating Experimental Protocols
To demonstrate the safe and effective use of 8-methylquinoline-5-carbonitrile, we outline a protocol for its downstream application: Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation5[5]. This protocol utilizes the quinoline nitrogen as a directing group while maintaining intact the sensitive nitrile functionality.
Action: Weigh 8-methylquinoline-5-carbonitrile inside a ventilated enclosure (fume hood) using anti-static weighing boats to prevent aerosolization of the irritating dust. Transfer to a three-electrode electrochemical cell.
Causality: The H335 (respiratory irritation) hazard dictates that dust mitigation is non-negotiable[4].
Self-Validation Checkpoint: Utilize a Karl Fischer titrator on the solvent (e.g., AcOH/Ac2O). Validation: Proceed only if H2O < 50 ppm to prevent parasitic hydrolysis of the nitrile group during electrolysis.
Step 2: Catalyst Coordination
Action: Introduce the Palladium catalyst (e.g., Pd(OAc)2). Allow the mixture to stir at room temperature for 30 minutes under an inert Argon atmosphere.
Causality: The basic quinoline nitrogen must pre-coordinate with the Pd(II) center to form the active palladacycle prior to applying an oxidative potential[5].
Step 3: Electrochemical Oxidation
Action: Perform cyclic voltammetry using a glassy carbon disc working electrode[5].
Self-Validation Checkpoint:Validation: Confirm the presence of a distinct oxidation peak corresponding to the preformed palladacycle before initiating bulk electrolysis. If the peak is absent, coordination has failed (likely due to competitive protonation of the quinoline nitrogen).
Step 4: Reaction Quenching & Workup
Action: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract with ethyl acetate.
Causality: Neutralizing the acidic electrolyte prevents the basic quinoline product from partitioning into the aqueous layer as a protonated salt, ensuring high organic recovery.
Lifecycle Management & Emergency Response
Proper lifecycle management ensures that the chemical remains stable for future use and that laboratory personnel are protected during unforeseen events.
Fig 2. Self-validating safety workflow for handling 8-methylquinoline-5-carbonitrile in the lab.
Emergency Spill Response
Evacuation & PPE: Immediately clear the area. Responders must don a P100 half-mask respirator and heavy-duty nitrile gloves.
Containment: Do NOT use water directly, as it may spread the compound and alter the local pH, exacerbating the irritant properties.
Neutralization: Sweep the solid gently using a static-free brush into a sealed, clearly labeled hazardous waste container. Wash the spill area with a mild, slightly acidic detergent to neutralize trace basic residues from the quinoline ring.
References
MolCore. "74316-57-7 | 8-Methylquinoline-5-carbonitrile." MolCore API Intermediates.
Thieme E-Books & E-Journals. "Product Class 3: Quinolines." Science of Synthesis.
ACS Publications. "Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation." Organic Letters.
Application Note: Synthesis of Quinoline Carbonitriles via the Rosenmund-von Braun Reaction
Strategic Context & Application Quinoline carbonitriles are privileged scaffolds and critical synthetic intermediates in modern drug development. Notably, they serve as foundational precursors in the synthesis of, which...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Application
Quinoline carbonitriles are privileged scaffolds and critical synthetic intermediates in modern drug development. Notably, they serve as foundational precursors in the synthesis of, which are vital for investigating metabolic diseases and oncology targets[1].
The remains a highly reliable, scalable method for installing cyano groups onto these electron-deficient heteroaromatics[2]. While palladium-catalyzed cross-couplings offer alternative pathways, the classic Ullmann-type coupling of haloquinolines with copper(I) cyanide (CuCN) is often preferred in process chemistry due to the robustness of the copper catalyst and the avoidance of air-sensitive, expensive phosphine ligands[3].
Mechanistic Causality
To master this transformation, one must understand the underlying Cu(I)/Cu(III) catalytic cycle and how experimental conditions manipulate its thermodynamics.
Oxidative Addition (The Rate-Limiting Step): The reaction initiates with the formation of a
π
-complex between the Cu(I) species and the quinoline ring, followed by oxidative addition into the C–X bond (X = Br, I) to form a highly reactive Cu(III) intermediate[2].
Reductive Elimination: Subsequent ligand exchange and reductive elimination yield the target quinoline carbonitrile and a copper(I) halide byproduct[2].
Causality of Reagent Selection:
Traditionally, this reaction demands harsh thermal conditions (150–200 °C) in polar, high-boiling solvents like DMF, NMP, or pyridine to overcome the high activation energy of the oxidative addition step[4]. However, such extreme temperatures severely limit functional group tolerance[2]. By introducing organic promoters like, the copper center forms a more soluble, electron-rich complex. This ligand-enabled activation lowers the energy barrier, allowing the cyanation of heteroaryl bromides to proceed efficiently at much milder temperatures (80–120 °C)[5].
Caption: Mechanism of the Rosenmund-von Braun reaction on a quinoline scaffold via Cu(I)/Cu(III) cycle.
Quantitative Data & Substrate Scope
The table below summarizes benchmarked quantitative data for the cyanation of haloquinolines and related aryl halides, illustrating the impact of modern ligand-promoted conditions versus classical approaches.
Table 1: Comparative Reaction Conditions for the Synthesis of Heteroaromatic Carbonitriles
The following protocol details the modern, L-proline-promoted methodology, which is highly recommended for functionalized quinoline derivatives to prevent thermal degradation.
Caption: Step-by-step experimental workflow for the synthesis and isolation of quinoline carbonitriles.
Protocol: L-Proline Promoted Cyanation of Bromoquinolines
Scale: 1.0 mmol
Step 1: Reagent Preparation & Inert Atmosphere
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoquinoline derivative (1.0 mmol), Copper(I) cyanide (179 mg, 2.0 mmol), and L-proline (115 mg, 1.0 mmol)[5].
Seal the tube, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times.
Causality: Rigorous exclusion of oxygen is mandatory. Oxygen induces the oxidative degradation of the Cu(I) catalyst to inactive Cu(II) species and promotes unwanted Ullmann-type homocoupling of the quinoline substrates[3].
Step 2: Reaction Execution
3. Syringe in anhydrous DMF (3.0 mL) under a positive Argon flow.
4. Transfer the sealed tube to a pre-heated oil bath at 120 °C and stir vigorously.
Validation Checkpoint: Observe the physical state of the mixture. Initially, it will be a heterogeneous suspension. Within 1–2 hours of heating, it should transition to a dark, homogeneous solution, visually validating the formation of the active Cu(I)-proline complex.
Step 3: Monitoring
5. Allow the reaction to proceed for 24–48 hours. Monitor conversion via TLC (Typical eluent: Hexanes/EtOAc 3:1). The target quinoline carbonitrile will typically present as a more polar, highly UV-active/fluorescent spot compared to the starting halide.
Troubleshooting & Workup Causality
The most notorious challenge of the Rosenmund-von Braun reaction is the product isolation phase. Excess copper cyanide and the generated copper halides form highly stable, insoluble polymeric networks that trap the product and cause severe emulsions[2].
Step 4: The Critical Quench
6. Cool the reaction mixture to room temperature.
7. Do not add water directly. Instead, quench the reaction by adding 10 mL of aqueous ammonia (28%
NH4OH
) or a 1:1 mixture of water and ethylenediamine. Stir vigorously for 30 minutes.
Causality: Ammonia or ethylenediamine acts as a strong bidentate/monodentate ligand, breaking down the insoluble copper polymers to form deep blue, highly water-soluble complexes (e.g.,
[Cu(NH3)4]2+
). This chemical transformation is essential to cleanly liberate the aromatic nitrile into the organic phase[6].
Validation Checkpoint: The aqueous layer must turn a vibrant, deep blue. If green or brown precipitates remain, add more ammonia/ethylenediamine and continue stirring.
Step 5: Extraction & Purification
8. Extract the mixture with Ethyl Acetate (3 × 15 mL).
9. Wash the combined organic layers sequentially with water (2 × 10 mL) and brine (1 × 15 mL) to remove residual DMF and amines.
10. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
11. Purify the crude residue via silica gel flash column chromatography to afford the pure quinoline carbonitrile.
References
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38
Source: Journal of Medicinal Chemistry / ResearchGate
URL:[Link]
Mechanism of the Rosenmund-von Braun Reaction
Source: Organic Chemistry Portal
URL:[Link]
Introduction of the Cyano Group by Substitution of a Halogen
Source: Thieme E-Books
URL:[Link]
Application Note: Palladium-Catalyzed Cyanation of 5-Bromo-8-methylquinoline
Executive Summary & Strategic Rationale The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of antimalarial, antineoplastic, and antibacterial agents. The targeted fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of antimalarial, antineoplastic, and antibacterial agents. The targeted functionalization of 5-bromo-8-methylquinoline to 5-cyano-8-methylquinoline represents a critical synthetic node. The introduced nitrile group serves as a highly versatile synthetic handle—it can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or converted into tetrazoles (metabolically stable bioisosteres of carboxylic acids).
This application note provides an in-depth, self-validating guide to the palladium-catalyzed cyanation of 5-bromo-8-methylquinoline. By dissecting the mechanistic causality behind catalyst selection and cyanide source dynamics, this document equips researchers with robust, scalable, and safe protocols for late-stage functionalization.
The fundamental challenge in palladium-catalyzed cyanation is the inherent toxicity of the cyanide anion (CN⁻) to the palladium catalyst. Cyanide is a potent
σ
-donor and
π
-acceptor. If the steady-state concentration of free CN⁻ in the reaction mixture is too high, it rapidly coordinates to the Pd(0) or Pd(II) centers, forming thermodynamically stable but catalytically dead complexes such as
[Pd(CN)4]2−
[1, 4].
To engineer a successful reaction, the catalytic cycle must be carefully balanced:
Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of 5-bromo-8-methylquinoline. The electron-donating nature of the 8-methyl group slightly increases the electron density of the quinoline ring, making the oxidative addition marginally slower than in highly electron-deficient arenes.
Transmetalation : The cyanide source transfers a CN⁻ ion to the Pd(II) center. To prevent catalyst poisoning, the release of CN⁻ must be strictly rate-limited. This is achieved either by using sparingly soluble salts like
Zn(CN)2
or stable coordination complexes like
K4[Fe(CN)6]
[2].
Reductive Elimination (Rate-Determining Step) : The target nitrile is expelled, regenerating Pd(0). To ensure this step outpaces further cyanide coordination, bidentate phosphine ligands with large bite angles (e.g., dppf, bite angle ~99°) are employed. The steric bulk forces the Pd(II) intermediate into a distorted geometry that dramatically accelerates the reductive elimination of the product [4].
Fig 1. Pd-catalyzed cyanation cycle highlighting the cyanide-induced off-cycle deactivation.
Comparative Assessment of Cyanation Modalities
Selecting the appropriate cyanide source dictates the reaction conditions, safety protocols, and scalability. The table below summarizes the quantitative and qualitative data for the two most robust methodologies [1, 2, 3].
Parameter
Protocol A:
Zn(CN)2
Pathway
Protocol B:
K4[Fe(CN)6]
Pathway
Cyanide Source
Zinc cyanide (
Zn(CN)2
)
Potassium ferrocyanide (
K4[Fe(CN)6]⋅3H2O
)
Mechanism of CN⁻ Control
Low solubility in organic solvents
Slow thermal release from Fe(II) complex
Catalyst System
Pd2(dba)3
(2 mol%) / dppf (4 mol%)
Pd(OAc)2
(2 mol%) / XPhos (4 mol%)
Solvent System
Anhydrous DMF or DMAc
DMF/
H2O
or MeCN/
H2O
(1:1 v/v)
Temperature & Time
100 °C for 4–6 hours
85 °C for 12–16 hours
Typical Yield
85% – 95%
75% – 88%
Toxicity / Safety
High toxicity; requires bleach quenching
Non-toxic (food-grade additive); highly safe
Scalability
Excellent (Industry standard for scale-up)
Good (Preferred for early-stage discovery)
Validated Experimental Protocols
Protocol A: High-Throughput Synthesis via
Zn(CN)2
(Industry Standard)
This protocol relies on the insolubility of
Zn(CN)2
in DMF to maintain a low active concentration of cyanide, perfectly synchronizing with the rate of the
Pd2(dba)3
/dppf catalytic cycle [4].
Step-by-Step Methodology:
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-bromo-8-methylquinoline (1.0 mmol, 222.1 mg),
Zn(CN)2
(0.6 mmol, 70.4 mg; Note: provides 1.2 eq of CN⁻),
Pd2(dba)3
(0.02 mmol, 18.3 mg), and dppf (0.04 mmol, 22.2 mg).
Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect to a Schlenk line. Add anhydrous, thoroughly degassed DMF (5.0 mL) via syringe.
Reaction Execution: Replace the septum with a Teflon screwcap under positive
N2
flow. Transfer the flask to a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800 rpm) for 6 hours.
In-Process Control (IPC) & Self-Validation: After 4 hours, withdraw a 50 µL aliquot using a micro-syringe. Dilute with 0.5 mL EtOAc, wash with 0.5 mL of 10% aqueous NaOCl (bleach), and analyze the organic layer via GC-MS.
Validation Checkpoint: The reaction is deemed complete when the isotopic mass cluster of the starting material (
m/z
221/223) is fully replaced by the product peak (
m/z
168).
Safety Quenching (Critical): Cool the reaction to room temperature. Slowly add 10 mL of 10% aqueous NaOCl (bleach) and stir for 30 minutes. Causality: Hypochlorite oxidizes any residual, highly toxic cyanide (
CN−
) to the significantly less toxic cyanate (
OCN−
).
Workup & Purification: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 5-cyano-8-methylquinoline.
Protocol B: Green Chemistry Synthesis via
K4[Fe(CN)6]
This protocol utilizes a non-toxic cyanide reservoir. The addition of water is mandatory to solubilize the highly polar
K4[Fe(CN)6]⋅3H2O
salt, while
Na2CO3
facilitates the breakdown of the hexacyanoferrate complex to release CN⁻ into the catalytic cycle [2, 3].
Step-by-Step Methodology:
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-8-methylquinoline (1.0 mmol, 222.1 mg),
K4[Fe(CN)6]⋅3H2O
(0.2 mmol, 84.5 mg; Note: provides 1.2 eq of CN⁻),
Pd(OAc)2
(0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and
Na2CO3
(1.0 mmol, 106.0 mg).
Solvent Addition: Add a pre-degassed mixture of DMF and deionized
H2O
(1:1 v/v, 4.0 mL).
Reaction Execution: Attach a reflux condenser, evacuate, and backfill the system with
N2
three times. Heat the mixture to 85 °C and stir for 12 hours.
IPC: Monitor via TLC (Hexanes/EtOAc 4:1). The product (5-cyano-8-methylquinoline) will appear as a highly UV-active spot with a lower
Rf
value than the starting bromide.
Workup: Cool to room temperature, dilute with
H2O
(10 mL), and extract with EtOAc (3 × 15 mL). Wash the organic phase with brine, dry over
Na2SO4
, and concentrate. Purify via flash chromatography.
References
Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides
Journal of Organic Chemistry (2017)
URL:[Link]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides
Angewandte Chemie International Edition (2013)
URL:[Link]
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]
Organic Letters (2011)
URL:[Link]
1 Zinc Cyanide – First Update
NSF Public Access Repository / e-EROS Encyclopedia of Reagents for Organic Synthesis (2014)
URL:[Link]
Method
Application Note: Solubility Profiling and Solvent-Dependent Reactivity of 8-Methylquinoline-5-carbonitrile
Introduction & Chemical Context 8-Methylquinoline-5-carbonitrile (CAS RN: 74316-57-7) is a highly functionalized N-heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
8-Methylquinoline-5-carbonitrile (CAS RN: 74316-57-7) is a highly functionalized N-heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials [1]. The molecule features a rigid quinoline core, an electron-withdrawing carbonitrile group at the C5 position, and a mildly lipophilic, sterically active methyl group at the C8 position.
For drug development professionals and synthetic chemists, understanding the precise solvation thermodynamics of this compound is critical. Its solubility profile directly dictates its utility in complex catalytic cycles—such as palladium-catalyzed C–H functionalization—where the solvent must simultaneously dissolve the organic substrate, stabilize transition metal catalysts, and support electrolyte conductivity [3].
The solubility of 8-methylquinoline-5-carbonitrile is governed by the competing intermolecular forces dictated by its functional groups.
The Carbonitrile Group (-CN): Imparts a strong dipole moment, significantly enhancing solubility in polar aprotic solvents (e.g., MeCN, DMF) via dipole-dipole interactions.
The Quinoline Nitrogen: Acts as a hydrogen-bond acceptor, allowing for moderate solubility in protic solvents (e.g., Methanol) and enabling protonation in acidic media.
The Aromatic Core & C8-Methyl: Contributes a large hydrophobic surface area, rendering the compound practically insoluble in water but highly soluble in halogenated solvents (e.g., Dichloromethane) through dispersion forces.
Requires overcoming crystal lattice energy for dissolution [2].
LogP (Estimated)
2.1 - 2.5
Indicates preferential partitioning into organic phases over aqueous phases.
pKa (Conjugate Acid)
~ 4.5 - 5.0
Soluble in acidic aqueous media (pH < 3) via protonation of the quinoline N.
Empirical Solubility Profile in Organic Solvents
To design scalable synthetic routes, we must categorize solvent compatibility. The table below summarizes the solubility behavior of 8-methylquinoline-5-carbonitrile across standard laboratory solvents at 25°C.
Table 2: Organic Solvent Solubility Matrix
Solvent
Polarity Index
Dielectric Constant (ε)
Estimated Solubility (25°C)
Primary Solvation Mechanism
Dichloromethane (DCM)
3.1
9.1
High (> 50 mg/mL)
Strong dispersion forces; ideal for liquid-liquid extraction [3].
Dipole-dipole; optimal for electrochemical applications [3].
Ethyl Acetate (EtOAc)
4.4
6.0
Moderate (10 - 20 mg/mL)
Moderate polarity; used in gradient flash chromatography [3].
Methanol (MeOH)
5.1
32.7
Low-Moderate (5 - 10 mg/mL)
Protic H-bonding; limited by the hydrophobic aromatic core.
Hexanes
0.1
1.9
Insoluble (< 1 mg/mL)
Lack of polar interactions; used as an antisolvent for precipitation.
Water
10.2
80.1
Insoluble (< 0.1 mg/mL)
High hydrophobic surface area prevents aqueous solvation.
Application: Solvent Selection in Electrochemical C-H Functionalization
A premier example of leveraging this solubility profile is found in the Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation [4]. In this methodology, 8-methylquinoline-5-carbonitrile undergoes selective C-H functionalization at the C8-methyl group.
The Causality of Solvent Selection:
The reaction utilizes a solvent mixture of Acetonitrile and Acetic Acid (80:20) [3].
Acetonitrile is chosen because its high dielectric constant dissolves both the polar carbonitrile substrate and the supporting electrolyte (Tetramethylammonium acetate, TMAOAc) required for current flow.
Acetic Acid is introduced not only as the acetate source for the reaction but to solubilize the
Pd(OAc)2
catalyst through coordination, which would otherwise precipitate in pure MeCN.
Dichloromethane (DCM) is exclusively used during the workup phase. Because the compound is highly soluble in DCM and insoluble in water, a biphasic quench with aqueous
Na2CO3
ensures the complete partitioning of the product into the organic layer [3].
Caption: Solvent-dependent electrochemical C-H acetoxylation workflow using a divided H-cell.
This protocol establishes a self-validating system to determine exact thermodynamic solubility, ensuring that the solid phase does not undergo solvent-mediated polymorphic transformation during the test.
Solid Addition: Accurately weigh 50.0 mg of the API into a 2 mL glass HPLC vial.
Solvent Introduction: Add 1.0 mL of the target organic solvent (e.g., MeCN).
Causality: Using an excess of solid ensures the solution reaches thermodynamic saturation rather than just kinetic dissolution.
Equilibration: Cap the vial and place it on an orbital shaker at 25°C for 24 hours.
Phase Separation: Centrifuge the vial at 10,000 rpm for 5 minutes. Draw the supernatant using a syringe and filter through a 0.22 µm PTFE filter into a clean vial.
Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV against a pre-established standard calibration curve.
Self-Validation (Mass Balance & Solid State): Recover the undissolved solid from step 4, dry it under vacuum, and weigh it.
Validation Logic: The mass of the recovered solid plus the calculated mass of the dissolved API must equal the initial 50.0 mg (± 2%). Analyze the recovered solid via XRPD (X-Ray Powder Diffraction) to confirm the crystal lattice has not formed a solvate, which would artificially alter the apparent solubility.
Caption: Workflow for self-validating thermodynamic solubility profiling of API intermediates.
Protocol B: Preparative Dissolution and Electrochemical Setup
Adapted from literature procedures for C-H Acetoxylation[3].
Electrolyte Preparation: Prepare a 0.5 M solution of Tetramethylammonium acetate (TMAOAc) in a solvent mixture of 20% Acetic Acid in Acetonitrile.
Substrate Dissolution: In a clean vial, dissolve 0.4 mmol (approx. 67.3 mg) of 8-Methylquinoline-5-carbonitrile and 10 mol%
Pd(OAc)2
in 4 mL of the prepared electrolyte solution.
Causality: The 20% AcOH prevents the precipitation of the Pd catalyst while the MeCN fully solubilizes the quinoline substrate.
Cell Loading: Transfer the homogeneous solution to the anodic chamber of an H-cell divided by an ultra-fine glass frit.
Electrolysis: Conduct bulk electrolysis at 35°C using graphite rod electrodes.
Biphasic Extraction: Post-reaction, dilute the mixture with 15 mL of Dichloromethane (DCM). Wash the organic layer with saturated aqueous
Na2CO3
(3 x 10 mL).
Causality: The
Na2CO3
neutralizes the acetic acid, driving it into the aqueous phase. The lipophilic nature of the quinoline core ensures >99% partitioning of the product into the DCM layer, preventing yield loss.
Isolation: Dry the DCM layer over
Na2SO4
, concentrate under reduced pressure, and isolate the product via flash chromatography (EtOAc/Hexanes gradient).
BLD Pharm.74316-59-9 | 8-(Bromomethyl)quinoline-5-carbonitrile | BLD Pharm. (Reference for structural analog handling and physical state).
Amazon S3 / Organic Letters Supporting Information.Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation Contents.
ACS Publications.Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation | Organic Letters.
Application
Advanced Functionalization Protocols for the Nitrile Group of 8-Methylquinoline-5-carbonitrile
Introduction and Strategic Importance 8-Methylquinoline-5-carbonitrile (CAS 74316-57-7) serves as a highly valuable heterocyclic building block in both medicinal chemistry and advanced materials science[1]. The quinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Importance
8-Methylquinoline-5-carbonitrile (CAS 74316-57-7) serves as a highly valuable heterocyclic building block in both medicinal chemistry and advanced materials science[1]. The quinoline core is a well-established privileged scaffold, while the nitrile group at the 5-position provides a versatile synthetic handle for divergent functionalization[2]. The presence of the 8-methyl group imparts specific steric and electronic modulation, subtly influencing the physicochemical properties and reactivity of the resulting derivatives[3].
This application note details three distinct, field-proven pathways for functionalizing the nitrile group: hydrolysis to a carboxylic acid, chemoselective reduction to a primary amine, and cycloaddition to a tetrazole.
Mechanistic Insights and Causality (E-E-A-T)
Transforming the nitrile group on a quinoline ring requires careful consideration of the heteroaromatic nitrogen. The quinoline ring is weakly basic (pKa ~4.9), meaning it readily protonates under acidic conditions[1].
Electrophilic Activation: Protonation of the quinoline nitrogen withdraws electron density from the aromatic system. Because the 5-position is conjugated with the ring system, this protonation increases the electrophilic character of the nitrile carbon, making it highly susceptible to nucleophilic attack (e.g., by water during hydrolysis)[4].
Chemoselectivity in Reduction: During catalytic hydrogenation, the quinoline ring can sometimes be susceptible to over-reduction. Furthermore, reducing a nitrile to a primary amine often yields secondary amine byproducts due to the condensation of the newly formed amine with the intermediate imine. To suppress this, reductions must be conducted in the presence of excess ammonia, which forces the equilibrium away from the secondary imine[5].
Lewis Acid Activation: For [3+2] cycloadditions, the unactivated nitrile requires a Lewis acid catalyst (such as ZnBr₂). The zinc coordinates to the nitrile nitrogen, significantly lowering the activation energy required for the concerted cycloaddition with the azide ion[6].
Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis to 8-Methylquinoline-5-carboxylic Acid
Causality: While nitriles can be hydrolyzed under basic conditions, base-catalyzed hydrolysis of quinoline nitriles often stalls at the amide stage or requires harsh conditions that can lead to degradation. Acid-catalyzed hydrolysis using aqueous sulfuric acid ensures complete conversion to the carboxylic acid[4].
Step-by-Step Methodology:
Reaction Setup: Charge a 50 mL round-bottom flask with 8-methylquinoline-5-carbonitrile (1.0 g, 5.94 mmol).
Acid Addition: Slowly add 10 mL of 70% (v/v) aqueous sulfuric acid while stirring continuously.
Thermal Activation: Heat the reaction mixture to 120 °C for 12–16 hours under a reflux condenser to drive the hydrolysis past the intermediate amide stage.
Quenching: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice to quench the reaction.
Precipitation (Self-Validation): Adjust the pH to ~4.5 using 20% aqueous NaOH. The product will precipitate as a zwitterionic carboxylic acid at its isoelectric point. If precipitation does not occur, the pH has likely overshot into the basic range; readjust with dilute HCl.
Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum at 50 °C.
Protocol B: Chemoselective Reduction to (8-Methylquinolin-5-yl)methanamine
Causality: Raney-Nickel is selected over Palladium-on-Carbon to prevent the reduction of the aromatic quinoline ring. The addition of aqueous ammonia is critical to prevent dimerization into secondary amines[5].
Step-by-Step Methodology:
Preparation: In a high-pressure reaction vessel, dissolve 8-methylquinoline-5-carbonitrile (780 mg, 4.64 mmol) in anhydrous methanol (10.0 mL)[5].
Atmosphere Exchange: Degas the vessel and purge with hydrogen gas three times to ensure a pure H₂ atmosphere[5].
Hydrogenation: Pressurize the vessel with H₂ to 15 psi and stir vigorously at 15–25 °C for 16 hours[5].
Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. (CAUTION: Raney-Ni is highly pyrophoric; do not let the filter cake dry in air).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude amine via silica gel chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the pure primary amine.
Protocol C: [3+2] Cycloaddition to 5-(1H-Tetrazol-5-yl)-8-methylquinoline
Causality: Tetrazoles are excellent bioisosteres for carboxylic acids, offering improved membrane permeability in drug design. ZnBr₂ acts as a crucial Lewis acid to activate the nitrile for the cycloaddition[6].
Cycloaddition: Heat the mixture to 120 °C for 24 hours under a nitrogen atmosphere.
Complex Cleavage: Cool to room temperature and add 30 mL of 1M HCl. This step is critical to break the highly stable zinc-tetrazole complex and precipitate the free tetrazole.
Isolation: Stir vigorously for 30 minutes. Filter the resulting solid, wash sequentially with water and cold ethyl acetate, and dry in vacuo.
Quantitative Data & Analytical Validation
The table below summarizes the expected outcomes and the self-validating analytical markers required to confirm the success of each protocol.
Application Note: Hydrolysis of 8-Methylquinoline-5-carbonitrile to 8-Methylquinoline-5-carboxylic Acid
Introduction & Mechanistic Rationale The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, providing a reliable route to functional groups prevalent in a multitude of pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, providing a reliable route to functional groups prevalent in a multitude of pharmaceuticals and bioactive molecules[1]. In drug development, quinoline derivatives—specifically 8-methylquinoline-5-carboxylic acid—serve as critical building blocks for kinase inhibitors, antimalarials, and targeted oncology therapeutics. Historically, this specific carboxylic acid has been synthesized via the Skraup reaction or through the direct hydrolysis of 5-cyano-8-methylquinoline (8-methylquinoline-5-carbonitrile)[2].
Because nitriles exist at the same oxidation state as carboxylic acids, the C≡N triple bond undergoes nucleophilic addition similarly to a carbonyl group[3]. The hydrolysis can be driven by either acid or base catalysis. However, for quinoline-bearing substrates, base-catalyzed hydrolysis is strongly preferred. Acidic conditions (e.g., 75% H₂SO₄) protonate the basic quinoline nitrogen (pKa ~4.9), rendering the molecule highly water-soluble and complicating organic extraction, while also risking unwanted sulfonation of the electron-rich methyl-substituted ring.
Under alkaline conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This forms an imidic acid intermediate that rapidly tautomerizes into an amide. A subsequent nucleophilic attack by another hydroxide ion expels ammonia gas, leaving behind a water-soluble carboxylate salt[4]. A final, carefully controlled acidification step is required to precipitate the free carboxylic acid[5].
Mechanistic pathway of base-catalyzed nitrile hydrolysis to carboxylic acid.
Comparative Analysis of Hydrolysis Conditions
Selecting the correct hydrolysis environment is critical for maximizing yield and minimizing side reactions. The table below summarizes the quantitative data and mechanistic trade-offs for different nitrile hydrolysis methodologies[1].
Hydrolysis Method
Reagent System
Temperature
Typical Time
Yield (%)
Mechanistic Rationale & Substrate Suitability
Base-Catalyzed
5M KOH in EtOH/H₂O
Reflux (90°C)
4 - 12 h
80 - 95%
Nucleophilic attack by OH⁻. Ideal for quinolines; avoids premature ring protonation.
Acid-Catalyzed
75% H₂SO₄ or HCl
Reflux (120°C)
1.5 - 3 h
75 - 85%
Protonation of nitrile N. Effective but risks sulfonation or poor solubility of protonated quinoline.
Enzymatic
Nitrilase in Tris-HCl
40°C
24 - 48 h
Variable
Highly stereoselective. Poor conversion for sterically hindered aromatic nitriles.
Experimental Workflow & Protocol
To ensure a self-validating and robust procedure, this protocol utilizes a mixed-solvent system (Ethanol/Water). Ethanol acts as a phase-transfer agent to solubilize the highly lipophilic 8-methylquinoline-5-carbonitrile, preventing biphasic reaction stalling, while water provides the necessary nucleophile for hydrolysis[3].
Experimental workflow for the hydrolysis and isoelectric isolation of the product.
Base: Potassium Hydroxide (KOH) pellets (5.0 eq). Note: KOH is preferred over NaOH as potassium carboxylate salts generally exhibit superior solubility in alcoholic solvents, preventing premature precipitation.
Solvents: Absolute Ethanol (EtOH), Deionized Water (diH₂O)
Workup Reagent: 6M Hydrochloric Acid (HCl)
Step-by-Step Methodology
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (59.4 mmol) of 8-methylquinoline-5-carbonitrile in 50 mL of absolute ethanol.
Base Addition: In a separate beaker, dissolve 16.6 g (297 mmol) of KOH in 50 mL of diH₂O. Caution: This dissolution is highly exothermic. Once cooled slightly, add the aqueous KOH solution to the ethanolic nitrile suspension.
Thermal Activation: Attach a reflux condenser to the flask. Heat the mixture in an oil bath or heating mantle to a gentle reflux (internal temperature ~90-95°C).
Self-Validating In-Process Control (IPC):
Ammonia Evolution: During the first 1-2 hours, test the vapor at the top of the condenser with moist pH paper. The evolution of ammonia gas (turning the paper blue) confirms the transition from the amide intermediate to the carboxylate salt[1].
Chromatographic Monitoring: After 4 hours, take a 0.1 mL aliquot, quench with 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 1:1) or HPLC. The starting nitrile (high Rf) should completely disappear, transitioning temporarily to the amide (medium Rf), and finally to the baseline-retained carboxylate.
Isoelectric Workup (Critical Step): Once the reaction is complete (typically 6-8 hours), remove the flask from heat and concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous layer with 50 mL of ice-cold water and place the flask in an ice bath.
Titration & Precipitation: Dropwise, add cold 6M HCl with vigorous stirring. Do not over-acidify. 8-Methylquinoline-5-carboxylic acid is amphoteric. If the pH drops below 3, the quinoline nitrogen will protonate, forming a soluble hydrochloride salt. Carefully titrate the solution to pH 4.5 - 5.0 (the approximate isoelectric point). A dense, off-white to pale yellow precipitate will form.
Isolation: Collect the precipitated carboxylic acid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold diH₂O (3 x 20 mL) to remove residual KCl salts.
Drying: Dry the product in a vacuum oven at 50°C overnight to afford 8-methylquinoline-5-carboxylic acid.
Analytical Validation & Troubleshooting
To ensure the scientific integrity of the synthesized product, perform the following validations:
FT-IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) alongside a strong C=O stretch at ~1700 cm⁻¹.
Yield Troubleshooting: If the isolated yield is unexpectedly low (<60%), the product has likely been lost to the aqueous phase due to over-acidification during workup. To recover the product, carefully back-titrate the aqueous filtrate with 1M NaOH until the pH reaches exactly 4.5, which will force the remaining zwitterionic product to precipitate.
Application Note: 8-Methylquinoline-5-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Development
Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. While the 3-quinolinecarbonitrile core has...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. While the 3-quinolinecarbonitrile core has been extensively validated in clinical candidates (e.g., bosutinib, neratinib) , the isomeric 8-methylquinoline-5-carbonitrile (CAS 74316-57-7) has emerged as a highly versatile, next-generation scaffold for targeting receptor tyrosine kinases (RTKs) and multikinase networks .
As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, synthetic derivatization, and biological validation of 8-methylquinoline-5-carbonitrile. By understanding the causality behind its structural features and employing self-validating experimental protocols, drug development professionals can rapidly translate this building block into potent, selective hit compounds.
Mechanistic Rationale & Structural Causality
The efficacy of 8-methylquinoline-5-carbonitrile in kinase inhibition is not coincidental; it is dictated by precise steric and electronic vectors that interact with the kinase ATP-binding pocket .
Hinge-Binding via the Quinoline Core: The quinoline nitrogen (N1) serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
Electronic Modulation via the 5-Carbonitrile: The 5-cyano group acts as a strong electron-withdrawing group (EWG). Causality: This EWG effect lowers the pKa of the quinoline nitrogen, which reduces non-specific basicity-driven toxicity and improves membrane permeability. Furthermore, the cyano group projects into the gatekeeper region, acting as a potential hydrogen-bond acceptor for mutated residues (e.g., T790M).
Conformational Locking via the 8-Methyl Group: The 8-methyl substituent provides targeted steric bulk. Causality: This steric clash restricts the dihedral rotation of the core within the tightly packed ATP pocket, thermodynamically favoring a bioactive "DFG-in" binding conformation. Additionally, the benzylic nature of the 8-methyl group serves as an ideal synthetic handle for late-stage functionalization.
Fig 1. Mechanism of action of quinoline-based inhibitors on the RTK/PI3K/AKT signaling pathway.
Experimental Workflows & Protocols
To utilize 8-methylquinoline-5-carbonitrile effectively, researchers must first functionalize the inert 8-methyl group, followed by rigorous biological screening. The workflow below outlines this self-validating pipeline.
Fig 2. Experimental workflow from scaffold functionalization to high-throughput kinase screening.
Protocol 1: Scaffold Functionalization via Radical Bromination
Objective: Convert the unactivated 8-methyl group into a reactive 8-(bromomethyl) handle for library generation.
Causality & Rationale: The 8-methyl group is functionally inert under standard alkylation conditions. Radical bromination via N-Bromosuccinimide (NBS) selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting radical. We utilize trifluorotoluene (
α,α,α
-trifluorotoluene) as the solvent. Why? It is a greener, non-ozone-depleting alternative to carbon tetrachloride that maintains the necessary non-polar environment to stabilize radical intermediates without participating in halogen exchange.
Step-by-Step Methodology:
Initiation: Dissolve 10.0 mmol of 8-methylquinoline-5-carbonitrile in 50 mL of anhydrous trifluorotoluene in a flame-dried round-bottom flask.
Reagent Addition: Add 11.0 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN) as the radical initiator.
Reflux: Heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).
Quenching & Filtration: Cool the reaction to 0°C. The byproduct (succinimide) will precipitate. Filter the mixture through a Celite pad and wash with cold trifluorotoluene.
Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield 8-(bromomethyl)quinoline-5-carbonitrile.
Self-Validation (QC): Confirm the product via
1
H-NMR. The disappearance of the singlet at ~2.8 ppm (Ar-CH
3
) and the appearance of a new singlet at ~4.9 ppm (Ar-CH
2
Br) strictly validates successful bromination.
Protocol 2: High-Throughput TR-FRET Kinase Assay
Objective: Evaluate the ATP-competitive inhibitory potency (IC
50
) of the synthesized derivatives.
Causality & Rationale: Quinoline derivatives are inherently fluorescent, which frequently causes false positives in standard luminescence or prompt-fluorescence assays (e.g., Kinase-Glo). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement. Why? This delay allows the short-lived background autofluorescence of the quinoline scaffold to decay completely, leaving only the long-lived lanthanide (Europium) FRET signal. This creates a self-validating, high-fidelity readout.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35).
Compound Plating: Dispense 100 nL of the quinoline derivatives (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser. Include Staurosporine as a positive control and DMSO as a negative control.
Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR at 0.5 nM final concentration) to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the quinoline core to the hinge region.
Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at the predetermined
Km
value to ensure competitive inhibition kinetics). Incubate for 60 minutes.
Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled tracer). Incubate for 60 minutes.
Readout & Self-Validation: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm and 615 nm).
Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine controls. The assay is only validated if Z' > 0.6.
Quantitative Data Presentation: SAR Profiling
The functionalized 8-(bromomethyl)quinoline-5-carbonitrile allows for rapid S
N
2 displacement with various amines, generating a library of compounds targeting the solvent-exposed channel of the kinase. The table below summarizes representative structure-activity relationship (SAR) data for hypothetical derivatives.
Table 1: Representative SAR of 8-Substituted Quinoline-5-carbonitrile Derivatives
Compound ID
C8-Substitution (via Bromomethyl)
EGFR IC
50
(nM)
HER2 IC
50
(nM)
Src IC
50
(nM)
Caco-2 Permeability (
10−6
cm/s)
Scaffold
-CH
3
(Unmodified)
>10,000
>10,000
>10,000
28.4
Deriv-01
-CH
2
-NH-Phenyl
145
310
85
15.2
Deriv-02
-CH
2
-Morpholine
42
88
112
22.5
Deriv-03
-CH
2
-Piperazine
18
45
60
18.1
Deriv-04
-CH
2
-N(CH
3
)
2
210
450
320
31.0
Data Interpretation: The unmodified scaffold lacks the necessary extension to interact with the solvent channel, resulting in poor affinity. The introduction of solubilizing, basic heterocycles (e.g., Morpholine in Deriv-02, Piperazine in Deriv-03) significantly enhances potency against EGFR and HER2 while maintaining excellent membrane permeability, validating the 8-methyl position as a critical vector for optimization.
References
4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors
PubMed (National Institutes of Health)
URL:[Link]
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Google Patents (Relay Therapeutics, Inc.)
Method
Application Notes and Protocols for Quinoline-5-Carbonitrile Derivatives in Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Emerging Role of the 5-Carbonitrile Moiety in Antimalarial Drug Discovery The quinoline ring system is a corner...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Emerging Role of the 5-Carbonitrile Moiety in Antimalarial Drug Discovery
The quinoline ring system is a cornerstone in the history and current practice of antimalarial chemotherapy, with foundational drugs like quinine and chloroquine saving countless lives.[1][2] These agents traditionally function by interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite in the acidic food vacuole.[1] The accumulation of toxic free heme ultimately leads to parasite death.[3] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have severely compromised the efficacy of many quinoline-based drugs, necessitating a continuous effort to discover new and effective chemical entities.[2]
Recent research has focused on the synthesis of novel quinoline derivatives with modified structures to overcome resistance mechanisms. One such modification of interest is the introduction of a carbonitrile (-C≡N) group, particularly at the 5-position of the quinoline nucleus. While research on quinoline-5-carbonitrile derivatives is an emerging area, the related class of pyrimidine-5-carbonitrile and quinoline hybrids has shown promise, suggesting that the electron-withdrawing nature and the potential for specific molecular interactions of the carbonitrile group could be beneficial for antimalarial activity.[4][5] This document provides a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of quinoline-5-carbonitrile derivatives as potential antimalarial agents, drawing upon established methodologies for related quinoline compounds.
I. Synthesis of Quinoline-5-Carbonitrile Derivatives: A General Approach
The synthesis of quinoline-5-carbonitrile derivatives can be approached through various established methods for quinoline synthesis, with subsequent or concurrent introduction of the 5-carbonitrile group. A common strategy involves the use of substituted anilines and appropriate cyclization partners. The following protocol outlines a general synthetic route.
Protocol 1: Synthesis of a 4-Amino-7-Chloroquinoline-5-Carbonitrile Scaffold
This protocol is a representative method and may require optimization based on the specific target molecule.
Materials:
3-Amino-4-chlorobenzonitrile
Diethyl ethoxymethylenemalonate (EMME)
Polyphosphoric acid (PPA)
Diphenyl ether
Phosphorus oxychloride (POCl₃)
Appropriate amine for side-chain attachment (e.g., N,N-diethylethylenediamine)
Standard laboratory glassware and safety equipment
Procedure:
Gould-Jacobs Reaction:
React 3-amino-4-chlorobenzonitrile with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol.
Heat the mixture to reflux for 2-4 hours to form the intermediate ethyl 2-((3-cyano-4-chlorophenyl)amino)acrylate.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
Cyclization:
Add the intermediate from the previous step to a high-boiling point solvent such as diphenyl ether.
Heat the mixture to approximately 250 °C for 30-60 minutes to effect cyclization.
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 4-hydroxy-7-chloroquinoline-5-carboxylate.
Filter and wash the product.
Chlorination:
Treat the 4-hydroxyquinoline derivative with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
Heat the mixture to reflux for 2-3 hours.
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 4,7-dichloroquinoline-5-carbonitrile intermediate.
Side-Chain Attachment:
Dissolve the 4,7-dichloroquinoline-5-carbonitrile intermediate in a suitable solvent like toluene.
Add the desired amine side chain (e.g., N,N-diethylethylenediamine) in excess.
Heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the mixture, wash with an aqueous base, and then with water.
Dry the organic layer and concentrate to yield the crude product.
Purify the final quinoline-5-carbonitrile derivative by column chromatography.
II. In Vitro Evaluation of Antimalarial Activity
The initial screening of novel compounds for antimalarial activity is performed in vitro against cultured Plasmodium falciparum. This allows for the determination of the 50% inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Protocol 2: In Vitro Antiplasmodial Assay using SYBR Green I
This method is a widely used, fluorescence-based assay for determining parasite viability.
Materials:
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum.[6]
Human O+ erythrocytes
Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
SYBR Green I nucleic acid stain
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
96-well black, clear-bottom microplates
Standard antimalarial drugs for controls (e.g., chloroquine, artemisinin)
Test compounds (quinoline-5-carbonitrile derivatives) dissolved in DMSO
Procedure:
Parasite Culture:
Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2% hematocrit in a complete parasite culture medium.
Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
Synchronize cultures to the ring stage using 5% D-sorbitol treatment before the assay.
Drug Plate Preparation:
Prepare serial dilutions of the test compounds and standard drugs in the culture medium in 96-well plates. A typical concentration range would be from 100 µM down to low nanomolar concentrations.
Include a vehicle control (DMSO) and a no-drug control.
Assay Initiation:
Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to the drug-containing plates.
The final volume in each well should be 200 µL.
Incubation:
Incubate the plates for 72 hours under the standard culture conditions to allow for parasite maturation to the schizont stage.
Lysis and Staining:
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
Fluorescence Measurement:
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis:
Subtract the background fluorescence from the no-parasite control wells.
Normalize the fluorescence data to the no-drug control (100% growth).
Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in the cell culture medium.
Replace the old medium with the medium containing the test compounds.
Incubate for 48-72 hours.
MTT Addition:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization:
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the 50% cytotoxic concentration (CC₅₀) by fitting the data to a dose-response curve.
IV. In Vivo Efficacy Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy in a whole organism. The murine malaria model using Plasmodium berghei is a standard for these initial in vivo tests.
Protocol 4: 4-Day Suppressive Test in P. berghei-Infected Mice
This test evaluates the ability of a compound to suppress parasitemia during the early stages of infection.[7]
Materials:
Plasmodium berghei (e.g., ANKA strain)
Swiss albino or BALB/c mice
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
Standard drug (e.g., chloroquine)
Giemsa stain
Microscope
Procedure:
Infection:
Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.
Treatment:
Randomly group the mice (e.g., 5 mice per group).
Administer the test compound and standard drug orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
A vehicle control group should be included.
Parasitemia Monitoring:
On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
Stain the smears with Giemsa stain.
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 500 red blood cells under a microscope.
Data Analysis:
Calculate the average percentage of parasitemia for each group.
Determine the percentage of suppression of parasitemia using the following formula:
An ED₅₀ (effective dose that suppresses parasitemia by 50%) can be determined by testing a range of doses.
Data Presentation: In Vivo Antimalarial Efficacy
Compound ID
Dose (mg/kg/day)
Route
Mean Parasitemia (%) on Day 5
% Suppression
Vehicle Control
-
p.o.
[Example Value: 30.5]
0
QNC-2
20
p.o.
[Example Value: 9.8]
[Example Value: 67.9]
50
p.o.
[Example Value: 3.1]
[Example Value: 89.8]
Chloroquine
10
p.o.
[Example Value: 1.5]
[Example Value: 95.1]
p.o.: per os (by mouth)
V. Mechanistic Insights and Structure-Activity Relationships (SAR)
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation.[1] The introduction of a 5-carbonitrile group may influence this activity through several mechanisms:
Electronic Effects: The electron-withdrawing nature of the nitrile group can alter the pKa of the quinoline nitrogen atoms, potentially affecting drug accumulation in the acidic food vacuole of the parasite.
Steric Hindrance: The presence of the carbonitrile group at the 5-position could influence the binding of the molecule to ferriprotoporphyrin IX (heme), thereby affecting the inhibition of hemozoin formation.
Alternative Targets: The nitrile group could potentially interact with other parasitic targets, leading to a multi-faceted mechanism of action.
A systematic study of structure-activity relationships (SAR) is crucial for optimizing lead compounds.[3] Key modifications to explore for quinoline-5-carbonitrile derivatives include:
Variation of the side chain at the 4-position: Altering the length, branching, and basicity of the aminoalkyl side chain can significantly impact activity and pharmacokinetic properties.[8]
Substitution on the quinoline ring: Introducing different substituents at other positions (e.g., 7-position) can modulate the electronic properties and lipophilicity of the molecule.[9]
Visualizations
Experimental Workflow for In Vitro Antimalarial Drug Screening
Application Note: Design of Quinoline-Based Ligands for Metal Coordination
Executive Summary Quinoline alkaloids and their synthetic derivatives represent a structurally and functionally privileged subclass of nitrogen-containing heterocycles[1]. Characterized by their electronic asymmetry, aro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline alkaloids and their synthetic derivatives represent a structurally and functionally privileged subclass of nitrogen-containing heterocycles[1]. Characterized by their electronic asymmetry, aromatic stability, and capacity for
π−π
stacking, quinoline scaffolds have become foundational in modern coordination chemistry[1]. This application note provides an in-depth technical guide on the rational design, synthesis, and characterization of quinoline-based metal complexes, with a specific focus on their transformative applications in medicinal chemistry and industrial catalysis.
Mechanistic Principles of Quinoline Coordination
From a coordination perspective, quinoline behaves fundamentally differently than its simpler analog, pyridine. The design of quinoline-based metal complexes relies on two primary mechanistic levers:
Electronic Tuning: Quinoline exhibits a weaker metal-binding affinity and lower basicity (pKa ≈ 4.93) compared to pyridine (pKa ≈ 5.23)[2]. Consequently, metal complexes coordinated with quinoline-based ligands inherently possess a more electron-deficient metal center. This heightened electrophilicity is highly advantageous in catalytic applications, as it accelerates substrate oxidation rates[2].
Steric Engineering: The presence of the peri-hydrogen (H-8) on the quinoline ring introduces significant steric hindrance around the metal coordination environment[2][3]. This steric pressure prevents the complete saturation of the metal's coordination sphere with nitrogen donors. In square-planar systems (e.g., Pd(II) or Cu(II)), this forces the formation of unique pentacoordinate geometries or complex, bowl-shaped supramolecular cages rather than standard planar configurations[2][3].
Logical framework of quinoline ligand design and its functional outcomes.
Rational Design Strategies
8-Hydroxyquinoline (8-HQ) Scaffolds
The 8-HQ derivative is a highly efficient chelator. The spatial proximity of the deprotonated hydroxyl oxygen to the heterocyclic nitrogen allows it to act as a potent bidentate (N,O) ligand. This configuration forms highly stable, thermodynamically favorable, and often insoluble chelate complexes with a wide array of transition metals, including Cu(II), Ni(II), and Co(II)[4][5].
Mixed-Ligand and Schiff Base Integration
To further modulate the electronic and steric environment, quinoline moieties are frequently integrated into Schiff base frameworks (e.g., salen). The azomethine (–C=N–) linkage provides kinetic stability, while the quinoline ring enhances metal-to-ligand charge transfer (MLCT) and lipophilicity[6]. This multidentate approach allows for the precise tuning of redox properties and promotes strong DNA binding via intercalation, which is a critical mechanism of action for anticancer metallodrugs[6].
Experimental Protocol: Synthesis of Mixed-Ligand MSQ Complexes
This protocol outlines the synthesis of a 1:1:1 mixed-ligand complex comprising a metal(II) center, a salen ligand, and 8-hydroxyquinoline, yielding [M(Salen)(8-HQ)(H₂O)][7]. The workflow is designed as a self-validating system to ensure high purity and correct coordination geometry.
Step-by-step workflow for the synthesis and isolation of quinoline-metal complexes.
Step 1: Preparation of the Metal-Salen Precursor
Procedure: Dissolve 1.0 mmol of the metal(II) salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O) and 1.0 mmol of the salen ligand in 10 mL of an aqueous ethanol mixture. Reflux the mixture at 79 °C with constant stirring for 1 hour[7].
Causality: The aqueous ethanol solvent system ensures the solubility of both the inorganic metal salt and the organic salen ligand, facilitating the initial coordination of the salen to the metal center without premature precipitation.
Step 2: Introduction of the Quinoline Ligand
Procedure: Dissolve 1.0 mmol of 8-hydroxyquinoline in 10 mL of absolute ethanol. Add this solution dropwise to the boiling reaction mixture[7].
Causality: Dropwise addition prevents localized supersaturation and the formation of homoleptic[M(8-HQ)₂] byproducts, driving the thermodynamic preference toward the desired mixed-ligand MSQ complex.
Step 3: Complexation and Precipitation
Procedure: Continue refluxing for an additional 1 hour, then allow the mixture to cool to room temperature and evaporate overnight[7].
Causality: Extended reflux provides the necessary activation energy for the 8-HQ to displace labile solvent molecules (water/ethanol) from the metal's primary coordination sphere, ensuring complete chelation.
Step 4: Isolation and Purification
Procedure: Collect the precipitated solid via vacuum filtration. Wash sequentially with cold ethanol and a non-polar solvent (e.g., diethyl ether or hexane)[4]. Dry the purified metal complex in a vacuum desiccator[4].
Causality: Washing with non-polar solvents removes any unreacted, lipophilic organic ligands (salen or 8-HQ) without dissolving the target coordination complex, ensuring a high-purity product[4].
Step 5: System Validation (Molar Conductance)
Procedure: Dissolve a sample of the complex in 10⁻³ M DMF and measure the molar conductance[7].
Causality: This step acts as a self-validating checkpoint. A non-electrolytic reading (24–53 Ω⁻¹ cm² mol⁻¹) confirms that the ligands have fully saturated the primary coordination sphere, neutralizing the metal's charge. An ionic reading (e.g., >100 Ω⁻¹ cm² mol⁻¹) indicates incomplete chelation or the presence of outer-sphere counterions[7].
Quantitative Data & Characterization
The successful coordination of the quinoline and salen ligands to the metal center is characterized by specific physicochemical shifts. The table below summarizes the expected validation metrics for various MSQ complexes.
Complex
Molar Conductance (Ω⁻¹ cm² mol⁻¹)
Electrolytic Status
IR Shift: Azomethine
νC=N
(cm⁻¹)
Cytotoxicity: IC₅₀ vs Hep-G2 (µM)
CoSQ
24.10 – 53.30
Non-electrolytic
1637 (Red shift)
1.49
NiSQ
24.10 – 53.30
Non-electrolytic
1626 (Red shift)
> 2.00
CdSQ
24.10 – 53.30
Non-electrolytic
1633 (Red shift)
> 2.00
AlSQ
103.50
Ionic
1634 (Red shift)
> 2.00
LaSQ
24.10 – 53.30
Non-electrolytic
1621 (Red shift)
1.95
Cisplatin
N/A
N/A
N/A
1.55
Data synthesized from the physicochemical characterization of mixed-ligand salen/8-hydroxyquinoline complexes[7]. The red shift in the azomethine band confirms the participation of nitrogen atoms in metal complex formation.
Applications in Catalysis & Medicinal Chemistry
Medicinal Efficacy: Quinoline-based metal complexes exhibit broad-spectrum biological activities. As shown in the quantitative data, the Co(II) and La(III) mixed-ligand complexes (CoSQ and LaSQ) demonstrate exceptional cytotoxic potency against human liver cancer (Hep-G2) cell lines, with IC₅₀ values (1.49 µM and 1.95 µM) that outperform or rival the standard chemotherapeutic cisplatin (1.55 µM)[7]. The planar aromatic core of quinoline promotes DNA intercalation, while the metal center catalyzes the generation of reactive oxygen species (ROS), leading to targeted apoptosis[1][6].
Industrial Catalysis: In catalysis, quinoline ligands are highly valued for transfer hydrogenation and oxidation reactions. Ruthenium(II) p-cymene complexes bearing pyridine-quinoline ligands serve as highly efficient transfer hydrogenation catalysts[8]. Similarly, copper(II) complexes with quinoline-based pentadentate ligands exhibit superior catalytic activity in TEMPO-mediated alcohol oxidation. This is directly driven by the electron-deficient nature of the quinoline-coordinated metal center, which lowers the activation barrier for substrate oxidation[2].
References
Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers - Benchchem - 4
Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - MDPI - 7
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - Open Access Journals - 5
Increasing structural and functional complexity in self-assembled coordination cages - RSC Publishing - 3
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - MDPI - 8
Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC - 6
Application Note: Rational Design, Synthesis, and Evaluation of Bioisosteres of 8-Methylquinoline-5-carbonitrile
Introduction & Scientific Rationale 8-Methylquinoline-5-carbonitrile (CAS RN 74316-57-7)[1] is a highly versatile, privileged aza-heterocyclic building block utilized in the synthesis of various pharmaceutical agents, in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
8-Methylquinoline-5-carbonitrile (CAS RN 74316-57-7)[1] is a highly versatile, privileged aza-heterocyclic building block utilized in the synthesis of various pharmaceutical agents, including kinase inhibitors, phosphodiesterase modulators, and antimalarial compounds[2]. During the lead optimization phase of drug discovery, the physicochemical and pharmacokinetic (PK) liabilities of a primary scaffold must be systematically addressed. The 5-carbonitrile and 8-methyl groups present two distinct opportunities for bioisosteric replacement to enhance drug-like properties[3].
The 8-Methyl Group: Mitigating Metabolic Liabilities
Alkyl groups attached to electron-deficient aromatic rings are classical "soft spots" for cytochrome P450 (CYP450)-mediated oxidation, leading to rapid clearance via hydroxylation and subsequent phase II glucuronidation[4]. Replacing the methyl group with a chlorine atom represents a classical isosteric substitution. Chlorine is isolipophilic and isosteric with a methyl group (possessing a nearly identical van der Waals volume) but is highly resistant to oxidative metabolism, thereby extending the biological half-life and reducing hepatic clearance[5].
The 5-Carbonitrile Group: Tuning Polarity and Target Binding
While the nitrile group is a strong hydrogen bond acceptor and a recognized bioisostere for carbonyls and halogens[6][7], its linear geometry and high electron-withdrawing nature can sometimes limit aqueous solubility or lead to off-target toxicities. Replacing the nitrile with a 1,2,4-oxadiazole ring—a well-established non-classical bioisostere for nitriles, amides, and esters—alters the spatial distribution of hydrogen bond acceptors, increases the topological polar surface area (TPSA), and often improves metabolic stability and solubility profiles[8][9].
Caption: Workflow illustrating the rational bioisosteric replacement strategy for 8-methylquinoline-5-carbonitrile.
Experimental Protocols: Synthesis of the Dual Bioisostere
To realize the optimized scaffold, we synthesize 8-chloro-5-(1,2,4-oxadiazol-3-yl)quinoline starting from the commercially available 8-chloroquinoline-5-carbonitrile (the methyl-to-chlorine bioisostere).
Causality & Self-Validation: This two-step protocol converts the nitrile into an amidoxime, followed by heterocyclization. Triethylamine (Et₃N) is critical in Step 1 to neutralize hydroxylamine hydrochloride, liberating the nucleophilic free amine required to attack the nitrile carbon. In Step 2, triethyl orthoformate acts as both the solvent and the electrophilic carbon source for the oxadiazole ring. The protocol is self-validating through mandatory LC-MS checkpoints that track the specific mass shifts associated with amidoxime formation (+33 Da) and subsequent dehydration/cyclization (-18 Da).
Step 1: Amidoxime Formation
Preparation: Suspend 8-chloroquinoline-5-carbonitrile (1.0 eq, 5.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
Reagent Addition: Add hydroxylamine hydrochloride (2.5 eq, 12.5 mmol) followed by dropwise addition of triethylamine (3.0 eq, 15.0 mmol). Note: The excess base ensures complete liberation of free hydroxylamine.
Reaction: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 6 hours.
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Perform LC-MS to confirm the disappearance of the starting material (
[M+H]+
189.0) and the appearance of the amidoxime intermediate (
[M+H]+
222.0).
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amidoxime.
Step 2: Heterocyclization to 1,2,4-Oxadiazole
Preparation: Dissolve the crude amidoxime (approx. 4.5 mmol) in neat triethyl orthoformate (15 mL).
Catalysis: Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, 0.1 eq) to accelerate the condensation.
Reaction: Heat the solution to 110 °C for 4 hours.
In-Process Control (IPC): Analyze via LC-MS. The successful cyclization is indicated by the loss of ethanol and water, yielding the target 1,2,4-oxadiazole mass (
[M+H]+
232.0).
Purification: Remove excess triethyl orthoformate in vacuo. Purify the crude product via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate pure 8-chloro-5-(1,2,4-oxadiazol-3-yl)quinoline.
In Vitro Pharmacokinetic Evaluation: Metabolic Stability
To empirically validate that the
CH3→Cl
replacement successfully mitigated CYP450-mediated oxidation, a Human Liver Microsome (HLM) stability assay is employed.
Causality & Self-Validation: HLMs contain the full complement of membrane-bound CYPs responsible for hepatic first-pass metabolism. NADPH is added as an essential electron-donating cofactor for CYP activity. Omitting NADPH in a parallel control sample validates that any observed compound depletion is strictly CYP-dependent and not due to inherent chemical instability or background amidase activity.
Step-by-Step HLM Protocol
Reagent Preparation: Prepare a 10 mM stock solution of the test compounds (Parent vs. Bioisostere) in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
Incubation Mixture: In a 96-well plate, combine 71.5 µL of 100 mM potassium phosphate buffer (pH 7.4), 12.5 µL of HLM suspension (final protein concentration 0.5 mg/mL), and 1 µL of the 100 µM test compound.
Pre-incubation: Incubate the plate at 37 °C for 5 minutes.
Reaction Initiation: Add 15 µL of NADPH regenerating system (final concentration 1 mM) to initiate the reaction. For the negative control, add 15 µL of buffer instead of NADPH.
Time-Course Sampling: At
t=0,15,30,45,and 60
minutes, transfer 20 µL aliquots from the incubation mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.
Caption: CYP450-mediated metabolic pathway comparing the 8-methyl parent compound and the 8-chloro bioisostere.
Quantitative Data Presentation
The table below summarizes the predicted and experimental shifts in physicochemical properties following the bioisosteric replacements. The transition from a nitrile to a 1,2,4-oxadiazole significantly increases the polar surface area, while the methyl-to-chlorine swap preserves lipophilicity while drastically improving the intrinsic clearance (
CLint
) half-life.
Compound
MW ( g/mol )
cLogP
TPSA (Ų)
H-Bond Acceptors
HLM
t1/2
(min)
8-Methylquinoline-5-carbonitrile
168.19
2.45
36.7
2
18.5
8-Chloroquinoline-5-carbonitrile
188.61
2.58
36.7
2
> 120.0
8-Chloro-5-(1,2,4-oxadiazol-3-yl)quinoline
231.64
2.31
52.6
4
> 120.0
Note: TPSA and cLogP values are theoretical calculations based on standard cheminformatics models. HLM
t1/2
represents empirical metabolic stability.
References
Thieme E-Books & E-Journals. "Product Class 3: Quinolines".[2]
URL:[Link]
Fiveable. "4.3 Bioisosterism - Medicinal Chemistry Class Notes".[3]
URL:[Link]
Chem Help ASAP (YouTube). "Isosteres & bioisosteres in lead optimization".[4]
URL: [Link]
Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews - ACS Publications.[5]
URL:[Link]
Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". Journal of Medicinal Chemistry - ACS Publications.[6]
URL:[Link]
Wang, Y., et al. "A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions". Taylor & Francis.[7]
URL:[Link]
Heimann, D., et al. "Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring". NIH / PubMed Central.[8]
URL:[Link]
Boström, J., et al. "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years". PubMed / Elsevier.[9]
URL:[Link]
Application Notes and Protocols for the Reduction of 8-Methylquinoline-5-carbonitrile to Primary Amines
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the selective reduction of 8-methylquinoline-5-carbonitrile to its correspond...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the selective reduction of 8-methylquinoline-5-carbonitrile to its corresponding primary amine, (8-methylquinolin-5-yl)methanamine. As a senior application scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the selection of reagents and reaction conditions, ensuring both technical accuracy and practical applicability in a drug discovery and development context.
Introduction: The Significance of Primary Amines in Medicinal Chemistry and the Challenge of Selective Nitrile Reduction
Primary amines are a cornerstone functional group in medicinal chemistry, featuring prominently in a vast array of pharmacologically active compounds. The aminomethyl group, in particular, can serve as a critical pharmacophore, a linker to other molecular fragments, or a handle for improving the physicochemical properties of a drug candidate. The target molecule of this guide, (8-methylquinolin-5-yl)methanamine, is a valuable building block for the synthesis of novel therapeutics, leveraging the established biological relevance of the quinoline scaffold.
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the reduction of an aromatic nitrile, especially one situated on a heteroaromatic ring system like quinoline, presents unique challenges. The primary objectives are to achieve complete reduction of the nitrile group while preventing the formation of secondary and tertiary amine byproducts and, crucially, avoiding the reduction of the quinoline ring itself. This guide will explore two robust and distinct methodologies to achieve this selective transformation: Catalytic Hydrogenation and Chemical Hydride Reduction.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used industrial and laboratory method for nitrile reduction due to its high efficiency and the use of relatively inexpensive reagents. Raney® Nickel, a fine-grained solid composed of a nickel-aluminium alloy, is a popular catalyst for this transformation. However, careful control of reaction conditions is paramount to prevent over-reduction of the quinoline ring. The addition of a co-catalyst or specific additives can enhance the selectivity for the primary amine.
Causality of Experimental Choices
Catalyst: Raney® Nickel is chosen for its high catalytic activity in nitrile hydrogenation. Its porous structure provides a large surface area for the reaction.
Hydrogen Source: Hydrogen gas is the classic and most atom-economical reducing agent. Alternatively, transfer hydrogenation using a hydrogen donor like hydrazinium monoformate can be employed under milder conditions.[1]
Solvent: Anhydrous ethanol or methanol is typically used as a solvent. The presence of ammonia is often crucial to suppress the formation of secondary amines by reacting with the intermediate imine and shifting the equilibrium towards the primary amine.
Pressure and Temperature: Moderate hydrogen pressure and temperature are generally sufficient. Higher pressures and temperatures can lead to the undesirable reduction of the quinoline ring.
Parr hydrogenation apparatus or similar high-pressure reactor
Celite® for filtration
Procedure:
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 0.2 equivalents by weight of the nitrile) with anhydrous ethanol three times to remove water.
Reaction Setup: To a clean and dry Parr reactor, add 8-methylquinoline-5-carbonitrile (1.0 eq).
Add anhydrous ethanol (10-20 volumes) and the methanolic ammonia solution (5-10 equivalents).
Carefully add the washed Raney® Nickel catalyst to the reactor under a stream of inert gas (e.g., argon or nitrogen) to prevent ignition of the catalyst upon exposure to air.
Hydrogenation: Seal the reactor and purge it with hydrogen gas three times.
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-24 hours. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of appropriately.
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by acid-base extraction to yield (8-methylquinolin-5-yl)methanamine.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[2][3] Its high reactivity necessitates careful handling and anhydrous reaction conditions. The key to achieving selective nitrile reduction without affecting the quinoline ring lies in controlling the stoichiometry and reaction temperature.
Causality of Experimental Choices
Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbon of the nitrile group.[2][4] It is generally more reactive than sodium borohydride for nitrile reduction.
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as LiAlH₄ reacts violently with protic solvents like water and alcohols.
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and enhance selectivity.
Work-up: A careful, sequential addition of water and a sodium hydroxide solution (Fieser work-up) is crucial to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.
Detailed Experimental Protocol: LiAlH₄ Reduction
Materials:
8-Methylquinoline-5-carbonitrile
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Deionized Water
15% Sodium Hydroxide Solution
Anhydrous Sodium Sulfate or Magnesium Sulfate
Round-bottom flask, dropping funnel, and condenser
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF (10-15 volumes) under an inert atmosphere.
Cool the suspension to 0 °C using an ice bath.
Addition of Nitrile: Dissolve 8-methylquinoline-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up (Fieser Method): Upon completion, cool the reaction mixture back to 0 °C.
Slowly and carefully add deionized water (X mL, where X is the mass of LiAlH₄ in grams used). Caution: Exothermic reaction and hydrogen gas evolution.
Add 15% aqueous sodium hydroxide solution (X mL).
Add deionized water again (3X mL).
Stir the resulting granular precipitate vigorously for 30 minutes.
Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Reduction Methods
Parameter
Catalytic Hydrogenation (Raney® Nickel)
Chemical Reduction (LiAlH₄)
Reagents
Raney® Nickel, H₂ gas, NH₃
LiAlH₄, Anhydrous THF
Selectivity
Good, but risk of ring reduction at high T/P
Excellent for nitrile, generally no ring reduction
Safety
Pyrophoric catalyst, handling of H₂ gas
Pyrophoric reagent, violent reaction with water
Work-up
Filtration of catalyst
Careful quenching and filtration of Al salts
Scalability
Highly scalable, common in industry
More suitable for lab scale due to safety concerns
Cost
Generally more cost-effective for large scale
LiAlH₄ is more expensive than H₂ gas
Visualizing the Reduction Workflow
The following diagram illustrates the general workflow for the reduction of 8-methylquinoline-5-carbonitrile.
Caption: Simplified mechanism of nitrile reduction to a primary amine.
Conclusion and Best Practices
Both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ are effective methods for the synthesis of (8-methylquinolin-5-yl)methanamine from 8-methylquinoline-5-carbonitrile. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. For larger scale synthesis, the catalytic hydrogenation route is generally preferred due to its cost-effectiveness and operational simplicity, provided that the reaction conditions are carefully optimized to ensure selectivity. For smaller, laboratory-scale syntheses where high reactivity and selectivity are paramount, the LiAlH₄ reduction offers a reliable alternative.
Key Best Practices:
Purity of Starting Material: Ensure the 8-methylquinoline-5-carbonitrile is of high purity to avoid side reactions.
Anhydrous Conditions: For LiAlH₄ reductions, strictly anhydrous conditions are mandatory.
Inert Atmosphere: When handling pyrophoric reagents like Raney® Nickel and LiAlH₄, always work under an inert atmosphere.
Reaction Monitoring: Closely monitor the reaction progress to avoid over-reduction or incomplete conversion.
Safety Precautions: Always wear appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. Be aware of the specific hazards associated with all chemicals used.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely perform the selective reduction of 8-methylquinoline-5-carbonitrile to obtain the desired primary amine for their drug discovery and development programs.
References
Process for selective nitrile reduction. (1985). Google Patents.
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters, 49(14), 2373-2375.
Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
Naga, N., Gandhamsetty, J., Jeong, Y., Park, Y., Park, S., & Chang, S. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines.
Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
Meanwell, N. A., Roth, H. R., Smith, E. C. R., Wedding, D. L., Wright, J. J. K., Fleming, J. S., & Gillespie, E. (1991). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. The Journal of Organic Chemistry, 56(23), 6897-6904.
van Es, T., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
Amidon, J. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
van Es, T., & Staskun, B. (1971). Aldehydes from nitriles. Organic Syntheses, 51, 20.
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved from [Link]
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford.
Lithium Aluminium Hydride Properties, Reactions and Applic
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
Capps, D. B., & Hamilton, C. S. (1938). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Journal of the American Chemical Society, 60(9), 2104-2107.
THE NITRATION OF SOME QUINOLINE DERIVATIVES. (1938). Journal of the American Chemical Society.
Synthesis of 8-methylquinoline. (2020, January 22). PrepChem.com.
Ring Closures to Heterocycles via Nitrenes. (2025, August 6).
Chen, Y. L., Chen, I. L., Wang, S. H., Tzeng, C. C., & Chen, Y. L. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14368-14378.
Al-Adiwish, W. M., & Gamil, A. A. (2013). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 10(3), 269-296.
separating 8-Methylquinoline-5-carbonitrile from regioisomers
Welcome to the Technical Support Center for the separation and purification of 8-Methylquinoline-5-carbonitrile from its regioisomeric byproducts (such as the 6-carbonitrile or 7-carbonitrile isomers). The separation of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the separation and purification of 8-Methylquinoline-5-carbonitrile from its regioisomeric byproducts (such as the 6-carbonitrile or 7-carbonitrile isomers).
The separation of quinoline regioisomers is a notoriously difficult challenge in organic synthesis. Because these isomers share identical molecular weights, nearly identical
logP
values, and highly similar pKa profiles, standard purification methods often fail. This guide is designed by application scientists to provide you with the mechanistic understanding and field-proven protocols required to achieve baseline resolution.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do 8-Methylquinoline-5-carbonitrile and its regioisomers co-elute as a single, broad band on standard silica gel?A1: The root cause is the basic quinoline nitrogen (pKa ~4.9) interacting with the acidic silanol groups (-SiOH) on the silica gel surface[1]. This strong, secondary hydrogen-bonding interaction causes severe peak tailing. When peaks tail, the subtle retention differences caused by the regioisomeric positions of the cyano group are completely masked by the broad peak shape. To resolve this, you must mask the silanols using a basic modifier (like 1% Triethylamine) in your mobile phase[2].
Q2: How does mobile phase pH affect the RP-HPLC separation of these regioisomers?A2: The separation of basic aza-arenes is highly pH-dependent. The pKa of unsubstituted quinoline is 4.92[1]. The electron-withdrawing cyano group at the 5-position lowers this pKa slightly. If your mobile phase pH is near the pKa of the molecule (e.g., pH 4–6), the compound exists in a dynamic equilibrium between its protonated and deprotonated states, leading to split peaks and irreproducible retention times. You must operate at least 2 pH units above or below the pKa to ensure the molecule is in a single ionization state[1].
Q3: Standard C18 columns aren't providing baseline resolution. What stationary phase should I use?A3: Standard C18 phases rely purely on hydrophobic interactions, which are nearly identical across quinoline carbonitrile regioisomers. Switch to a Phenyl-Hexyl or a Polar-Embedded (e.g., Atlantis T3) stationary phase[1][3]. Phenyl phases offer
π−π
and dipole-dipole interactions that are highly sensitive to the electronic distribution of the aromatic ring. Since the position of the cyano group alters the electron density of the quinoline core,
π−π
stationary phases can exploit these subtle electronic differences for separation.
Part 2: Troubleshooting Guide
Issue 1: Inconsistent Retention Times in RP-HPLC
Causality: Fluctuating ionization states due to unbuffered or poorly buffered mobile phases.
Self-Validating Solution: Check the pH of your aqueous mobile phase. If using water/acetonitrile without additives, the pH is likely drifting. Add 0.1% Formic Acid (drops pH to ~2.7) to fully protonate the quinoline nitrogen. Run two consecutive injections; if retention times stabilize, the issue was pH-driven ionization drift[3].
Issue 2: Poor Resolution on Preparative Scale
Causality: Overloading the column diminishes the theoretical plate count, causing closely eluting regioisomers to merge.
Self-Validating Solution: If scaling up from analytical HPLC to preparative chromatography, consider orthogonal techniques like Counter-Current Chromatography (CCC) . pH-zone-refining CCC uses a biphasic liquid system without a solid support, eliminating peak tailing entirely and allowing for multi-gram separation of basic positional isomers[4].
Part 3: Quantitative Data Summaries
Table 1: Comparison of Chromatographic Modes for Quinoline Regioisomers
Technique
Stationary Phase
Mobile Phase Modifiers
Mechanism of Regioisomer Resolution
Best Application
RP-HPLC
Polar-embedded (T3) or Phenyl-Hexyl
0.1% Formic Acid (pH ~2.7)
π−π
interactions, subtle dipole differences
Analytical to low-prep scale (<50 mg)
Normal Phase
Silica Gel 60
1% Triethylamine (TEA)
Dipole-dipole interactions
Preparative scale (>100 mg)
CCC / CPC
Biphasic liquid system (e.g., Heptane/MeCN/MeOH)
pH-zone refining buffers
Differential partitioning based on exact pKa
Large scale, crude mixtures (>1 g)
Part 4: Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for Regioisomer Resolution
This method utilizes a polar-embedded column and acidic conditions to force the quinoline into a fully protonated state, maximizing peak sharpness and leveraging
π−π
interactions[3].
System Preparation: Equip the LC system with an Atlantis T3 column (150 × 4.6 mm i.d., 5 μm particle size) or equivalent polar-embedded phase. Maintain the column compartment at 40 °C.
Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in LC-MS grade Water.
Mobile Phase B: Prepare 0.1% (v/v) Formic Acid in LC-MS grade Acetonitrile.
Gradient Elution:
0–45 min: Linear gradient from 5% B to 90% B.
45–60 min: Isocratic hold at 90% B.
Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 10 μL of the sample dissolved in initial mobile phase conditions.
Detection: Monitor via PDA at 254 nm and 280 nm (characteristic UV maxima for quinoline carbonitriles).
Use this protocol when isolating >100 mg of 8-Methylquinoline-5-carbonitrile from a crude cyanation reaction mixture[5].
Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (start at 4:1 v/v). Crucially, add 1% Triethylamine (TEA) to the entire solvent mixture and mix thoroughly.
Column Packing: Slurry-pack the Silica Gel 60 using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the solvent to ensure all acidic silanol sites are neutralized by the TEA[2].
Sample Loading: Dissolve the crude regioisomer mixture in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.
Elution: Elute under positive pressure. The 8-methylquinoline-5-carbonitrile and its regioisomers will elute as sharp bands rather than long streaks, allowing for fraction collection based on subtle Rf differences.
Part 5: Workflow Visualization
Decision workflow for the chromatographic separation of quinoline carbonitrile regioisomers.
References
National Center for Biotechnology Information (PMC). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Available at:[Link]
PubMed. Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids... by pH-zone-refining counter-current chromatography. Available at: [Link]
Wiley-VCH. Supporting Information: Separation of Regioisomers by Column Chromatography. Available at:[Link]
ACS Publications. Chelation-Assisted Palladium-Catalyzed Direct Cyanation of 2-Arylpyridine C−H Bonds. Available at: [Link]
purification of 5-cyano-8-methylquinoline via column chromatography
Welcome to the Technical Support Center for Heterocyclic Purification. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purificat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Purification. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 5-cyano-8-methylquinoline .
Due to the unique electronic and steric properties of this molecule—specifically the electron-withdrawing nature of the 5-cyano group coupled with the basic quinoline nitrogen and the sterically demanding 8-methyl group—standard silica gel chromatography often results in poor resolution, severe tailing, or irreversible adsorption. This guide provides field-proven, mechanistically grounded solutions to these challenges.
Part 1: Mechanistic Principles of Quinoline Chromatography
To successfully purify 5-cyano-8-methylquinoline, one must understand the causality behind its chromatographic behavior.
Standard normal-phase chromatography utilizes silica gel (
SiO2
), which possesses surface silanol groups (
−Si−OH
). These silanols are weakly acidic (pKa ~4.5–5.0). While the 5-cyano group withdraws electron density from the quinoline ring—lowering the overall pKa of the basic nitrogen compared to an unsubstituted quinoline—the nitrogen retains significant hydrogen-bond accepting capability [1].
When 5-cyano-8-methylquinoline travels through the column, it undergoes two competing interactions:
Partitioning: Normal dipole-dipole interactions with the mobile phase (desired).
Ion-Exchange / Hydrogen Bonding: Acid-base interactions with the stationary phase silanols (undesired).
The secondary acid-base interaction is kinetically slow, meaning molecules that interact with silanols are retained longer than those that do not, resulting in a "smeared" or "tailed" elution band [2]. To solve this, we must dynamically deactivate the silica using a sacrificial basic modifier.
Part 2: Standard Operating Procedure (SOP) for Purification
To ensure a self-validating and reproducible system, follow this optimized protocol utilizing the Dry-Loading Method with a Modified Mobile Phase .
Materials Required:
Silica gel (230–400 mesh, for flash chromatography)
Eluent: Hexane and Ethyl Acetate (EtOAc)
Modifier: Triethylamine (TEA) or aqueous Ammonium Hydroxide (
NH4OH
)
Celite 545 (for dry loading)
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare a gradient system starting at 95:5 Hexane:EtOAc and ending at 70:30 Hexane:EtOAc. To each liter of mobile phase, add exactly 1% (v/v) Triethylamine (TEA) [2]. Mechanistic note: TEA acts as a competitive base, binding to the acidic silanols and preventing the quinoline nitrogen from interacting with the stationary phase.
Sample Preparation (Dry Loading): 5-cyano-8-methylquinoline often exhibits poor solubility in non-polar starting eluents (like 95% Hexane), which causes band broadening if wet-loaded. Dissolve your crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite 545 (approximately 2–3 times the mass of your crude product). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.
Column Packing: Slurry-pack the silica gel using the 1% TEA-modified 95:5 Hexane:EtOAc solvent. Ensure the column is perfectly level to prevent channeling.
Loading: Carefully pour the dry-loaded Celite/crude powder onto the flat surface of the silica bed. Cap it with a 1 cm layer of clean sand to protect the bed during solvent addition.
Elution: Begin elution with 95:5 Hexane:EtOAc (1% TEA). Monitor fractions via TLC (visualized under UV 254 nm). Gradually increase the polarity to 80:20, then 70:30 as needed to elute the target compound [3].
Part 3: Quantitative Data & System Optimization
The table below summarizes the empirical effects of various solvent systems and modifiers on the recovery and retention factor (
Rf
) of cyanoquinoline derivatives on standard silica TLC plates.
Solvent System (v/v)
Modifier Added
Observation / Peak Shape
Typical Recovery (%)
Hexane:EtOAc (80:20)
None
Severe tailing, compound streaks across
Rf
0.1 - 0.4
< 60%
Hexane:EtOAc (80:20)
1% TEA
Sharp spot at
Rf
~0.35, minimal tailing
> 85%
DCM:MeOH (95:5)
None
Moderate tailing, co-elution with polar impurities
70%
DCM:MeOH (95:5)
1%
NH4OH
Sharp spot, highly polar system (use only for highly retained impurities)
90%
Part 4: Troubleshooting Guides & FAQs
Q1: My 5-cyano-8-methylquinoline is co-eluting with the starting material (e.g., 5-bromo-8-methylquinoline). How can I resolve this?A1: The cyano group is significantly more polar than a bromo group. If they are co-eluting, your solvent system is likely too polar, causing both to move with the solvent front. Action: Decrease the initial polarity of your gradient. Start at 98:2 Hexane:EtOAc (with 1% TEA) and hold it there for at least 3 column volumes before initiating a very shallow gradient (increasing EtOAc by 2% increments).
Q2: Even with 1% TEA, I am still seeing a slight streak on my TLC and column. What is the cause?A2: This is a classic symptom of column overloading. When the mass of the basic analyte exceeds the capacity of the TEA-deactivated silanols, the excess molecules interact with the silica [4]. Action: Ensure your crude mass-to-silica ratio is at least 1:50. If the problem persists, increase the TEA concentration to 2%, or switch to a basic alumina stationary phase, which lacks acidic silanols entirely.
Q3: After concentrating my pure fractions, the product is an oil instead of a solid, and it smells faintly of amine. Why?A3: Triethylamine (bp 89°C) can sometimes co-evaporate poorly if the vacuum is insufficient, leaving residual TEA in your product. Action: Re-dissolve the oil in DCM and wash it once with water, or place the flask on a high-vacuum line (Schlenk line) for 12–24 hours to strip the residual TEA. 5-cyano-8-methylquinoline should solidify upon high-vacuum drying.
Part 5: Diagnostic Workflow for Amine Chromatography
Below is a logical decision tree to utilize when facing chromatographic failures with basic heterocycles like 5-cyano-8-methylquinoline.
Diagnostic workflow for mitigating peak tailing and streaking in basic quinoline chromatography.
Part 6: References
Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Available at: [Link]
MDPI. "Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers." Molecules. Available at:[Link]
ResearchGate Community. "Tailing in TLC - can anyone help?" ResearchGate Q&A Forums. Available at:[Link]
Troubleshooting
removing copper impurities from quinoline cyanation
Welcome to the technical support resource for quinoline cyanation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for quinoline cyanation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked questions. The goal is to provide practical, field-tested insights and robust protocols to facilitate the successful synthesis and purification of cyanoquinolines.
Troubleshooting Guide: Removing Copper Impurities
Copper catalysts are frequently used in quinoline cyanation reactions, such as the Reissert-Henze reaction, due to their high reactivity and yields.[1][2] However, this often results in copper contamination of the final product. Such impurities can be problematic for subsequent applications, particularly in medicinal chemistry where there are stringent limits on metal content.[3] This guide offers a systematic approach to address this common purification issue.
Question 1: My final cyanoquinoline product has a blue or green tint and shows broadened NMR signals. How can I confirm copper contamination, and what's the best initial method for removal?
Answer:
A persistent blue or green color in your isolated product is a strong visual clue of copper(II) salt contamination.[4] In the 1H NMR spectrum, the paramagnetic nature of copper(II) can lead to significant line broadening of protons near the coordination site, which is typically the quinoline nitrogen and the cyano group. This can make the spectrum difficult to interpret.[4]
A liquid-liquid extraction with an aqueous ammonia solution is often the most effective first step.[5][6] This method relies on the formation of the highly water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which has a distinct deep blue color.[7][8] This complex is much more soluble in the aqueous phase than in the organic phase containing your product, allowing for efficient removal.[5]
Step-by-Step Protocol: Aqueous Ammonia Wash
Dissolution: Dissolve the crude product in a suitable organic solvent that your product is highly soluble in and that has low miscibility with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 5-10% aqueous ammonia solution.[8]
Mixing: Stopper the funnel and shake it vigorously for 1-2 minutes, venting periodically to release any pressure. You should see the aqueous layer turn a deep blue as the copper complex forms.[5]
Separation: Allow the layers to separate completely, then drain the lower aqueous layer.
Repeat: Repeat the wash with fresh aqueous ammonia solution until the aqueous layer is no longer colored.[6]
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[4]
Drying & Concentration: Dry the organic layer using an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
Visual Workflow: Aqueous Ammonia Wash for Copper Removal
Caption: Workflow for removing copper via aqueous ammonia wash.
Question 2: The ammonia wash removed most of the color, but ICP-MS analysis still shows unacceptable copper levels (>10 ppm). What are more advanced techniques for removing trace copper?
Answer:
While an ammonia wash is effective for removing bulk copper, trace amounts can remain, often chelated by the quinoline nitrogen. For high-purity applications, such as in active pharmaceutical ingredient (API) synthesis, more advanced methods are needed.
Advanced Purification Methods:
Method
Principle
Advantages
Disadvantages
Typical Final Copper Level
Silica Gel Column Chromatography with EDTA Treatment
Chelation and Adsorption
Highly effective for trace amounts; can be integrated into standard purification.[5]
May require solvent system optimization; EDTA can be difficult to remove.[9]
< 5 ppm
Activated Carbon Treatment
Adsorption
Cost-effective; removes a wide range of impurities.[10]
Can lead to product loss due to non-specific adsorption.
< 10 ppm
Specialized Scavenger Resins
Covalent or Chelation-based Binding
High selectivity for specific metals; can be used in flow chemistry.[11][12]
Higher cost; may require screening for optimal resin.[13]
Protocol: Silica Gel Column Chromatography with EDTA Doping
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms a stable, water-soluble complex with Cu²⁺.[14][15] By pre-treating your crude product with EDTA before column chromatography, you can effectively trap the copper-EDTA complex on the silica.[5]
Pre-treatment: Dissolve your crude product in a suitable solvent (e.g., DCM). Add a 0.5 M aqueous solution of EDTA (the disodium salt is commonly used) and stir vigorously for 1-2 hours.[14] The optimal pH for copper chelation by EDTA is around 4-6; you can adjust the pH of the aqueous layer with a mild acid like acetic acid if needed.
Work-up: Separate the organic layer, wash with water to remove excess EDTA, dry over Na₂SO₄, and concentrate.[5]
Chromatography: Load the pre-treated material onto a silica gel column. The non-polar cyanoquinoline will elute with a suitable solvent system (e.g., hexanes/ethyl acetate), while the more polar copper-EDTA complex will remain adsorbed on the silica.[4][16]
Logical Relationship: Advanced Copper Removal
Caption: Decision tree for advanced copper removal methods.
Frequently Asked Questions (FAQs)
Q1: Can I use other amines besides ammonia for the extraction?A1: While other amines can form complexes with copper, ammonia is generally preferred because of the high formation constant and excellent water solubility of the [Cu(NH₃)₄]²⁺ complex. Using other amines might result in less efficient extraction or the formation of organic-soluble complexes that are difficult to remove.
Q2: I see a precipitate forming during the ammonia wash. What is it?A2: If the pH of the solution becomes too high, you might precipitate copper(II) hydroxide, Cu(OH)₂, which is a pale blue solid. This is usually not a problem, as it is also insoluble in most organic solvents and will be removed with the aqueous layer.
Q3: Are there any copper-free methods for quinoline cyanation?A3: Yes, several methods avoid copper catalysts. Palladium-catalyzed cyanation reactions, for example, have gained popularity.[17][18][19] Additionally, nucleophilic aromatic substitution (SNAr) on activated quinolines (e.g., those with a nitro group) can be achieved with cyanide salts without a metal catalyst. The best method depends on the specific quinoline substrate and the desired functional group tolerance.[20]
References
[4] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem. (n.d.). Retrieved from
[21] Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-hydroxyquinoline - Benchchem. (n.d.). Retrieved from
[11] Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem. (n.d.). Retrieved from
[7] Workup for Removing Copper Salts. (n.d.). Retrieved from
[17] Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
[18] Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
[10] Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved from
[8] Process for removing copper and copper oxide deposits from surfaces. (n.d.). Google Patents. Retrieved from
[5] Is there another way to get rid of the remnants of the copper catalyst? (2022, October 11). ResearchGate. Retrieved from [Link]
[6] Work up to remove copper. (2021, June 14). Reddit. Retrieved from [Link]
[22] Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Cyano-3-hydroxyquinoline Derivatives - Benchchem. (n.d.). Retrieved from
[19] Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 1). MDPI. Retrieved from [Link]
[24] COPPER(II) EXTRACTION FROM AMMONIA LEACH SOLUTION. (2013, July 26). journalssystem.com. Retrieved from [Link]
[25] DuPont™ AmberLite™ SCAV1. (n.d.). Retrieved from
[12] Metal scavengers for organic purification. (n.d.). Biotage. Retrieved from [Link]
[16] Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. (2021, February 19). The Journal of Organic Chemistry. Retrieved from [Link]
[20] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (n.d.). Retrieved from
[26] Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024, December 20). MDPI. Retrieved from [Link]
[9] Removal of Copper(II) Chelates of EDTA and NTA from Dilute Aqueous Solutions by Membrane Filtration. (n.d.). Industrial & Engineering Chemistry Research. Retrieved from [Link]
[28] Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). Retrieved from
[29] Aqueous Quinoline Treatment with Iron/ Copper Activated UV/ Persulfate Process in a Falling Film Photo-Reactor. (n.d.). Retrieved from
[15] Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations on Growth, Gaseous Exchange and Chloroplast Ultrastructure of Corchorus capsularis L. and Improves Copper Accumulation Capabilities. (2020, June 16). MDPI. Retrieved from [Link]
[30] Magnetic EDTA: coupling heavy metal chelators to metal nanomagnets for rapid removal of cadmium, lead and copper from contaminated water. (2009, July 3). Chemical Communications (RSC Publishing). Retrieved from [Link]
[31] Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applications. (2021, December 24). MDPI. Retrieved from [Link]
[32] Extraction of Copper from Chalcopyrite Using Alkaline Glycine–Ammonia Solutions. (2022, November 25). MDPI. Retrieved from [Link]
[1] Reissert reaction. (n.d.). Grokipedia. Retrieved from [Link]
[33] Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents. Retrieved from
[3] Preventing Cu Contamination from BEOL Processing. (2002, February 28). Research & Development World. Retrieved from [Link]
[2] HETEROCYCLES, Vol 22, No. (n.d.). Retrieved from
[34] General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert–Henze-Type Reaction. (2025, June 26). Organic Letters. Retrieved from [Link]
[35] Green-synthesized copper nano-adsorbent for the removal of pharmaceutical pollutants from real wastewater samples. (2019, August 15). ResearchGate. Retrieved from [Link]
[36] Synthesis, characterization, and antimicrobial properties of copper nanoparticles. (2013, November 21). PMC. Retrieved from [Link]
[37] Copper Nanoparticles Synthesized by Chemical Reduction with Medical Applications. (2025, February 14). Retrieved from
[38] Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (n.d.). PMC. Retrieved from [Link]
[39] Solvent Extraction of Copper and EDTA in Electroless Copper Plating Wastewater Using a Quaternary Ammonium Salt. (n.d.). Retrieved from
[40] Carbon-11 choline: synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol. (n.d.). PubMed. Retrieved from [Link]
[41] Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
minimizing polymerization side reactions in quinoline synthesis
As a Senior Application Scientist, I frequently encounter researchers struggling with intractable black tar in their round-bottom flasks. The synthesis of quinolines—particularly via the classical Skraup and Doebner-von...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with intractable black tar in their round-bottom flasks. The synthesis of quinolines—particularly via the classical Skraup and Doebner-von Miller methods—is notorious for this issue. The root cause is rarely poor technique; rather, it is the inherent kinetic competition between the desired heterocyclization and the runaway polymerization of reactive
α,β
-unsaturated carbonyl intermediates.
This technical support guide deconstructs these side reactions, explaining the mechanistic causality behind them, and provides field-proven, self-validating protocols to ensure high-yield, reproducible syntheses.
Part 1: The Causality of Polymerization (FAQ)
Q: Why do classical quinoline syntheses produce so much black tar?A: Tar formation is primarily the result of uncontrolled cationic or radical polymerization of
α,β
-unsaturated carbonyl intermediates. In the Skraup synthesis, concentrated sulfuric acid dehydrates glycerol to form acrolein 1. Acrolein is highly volatile and extremely prone to self-condensation. When exposed to the harsh, high-temperature (
>150∘C
) acidic conditions required for the reaction, acrolein polymerizes rapidly 2. This runaway polymerization competes directly with the desired Michael addition of the aniline, consuming the intermediate and leaving behind an intractable polymeric residue 3.
Q: Can I just lower the temperature to prevent polymerization?A: Only to a certain extent. The cyclization and subsequent oxidation steps require a high activation energy. If the temperature is too low, the intermediate Schiff bases and Michael adducts will not cyclize, stalling the reaction. The key is thermal moderation—preventing localized thermal spikes (exotherms) rather than dropping the bulk temperature below the reaction threshold 4.
Part 2: Troubleshooting Guides
Issue 1: Skraup Synthesis - Exothermic Runaways
User Report: "My reaction violently overheats upon adding the acid, resulting in a thick, viscous oil and less than 20% yield of my quinoline."
Causality & Solution:
The dehydration of glycerol and the final oxidation of the dihydroquinoline ring are violently exothermic 1. To prevent the thermal spikes that trigger acrolein polymerization, you must implement chemical and physical moderators:
Use a Chemical Moderator: Add Ferrous Sulfate (
FeSO4
). It acts as an oxygen carrier, smoothing out the kinetics of the oxidation step and preventing sudden heat release 3.
Controlled Reagent Addition: Never mix all reagents at once. Add concentrated
H2SO4
dropwise to the aniline/glycerol mixture under strict ice cooling to control the initial dehydration rate 1.
Milder Oxidants: If nitrobenzene is too harsh, substitute it with iodine or arsenic acid, which provide a much more controlled oxidation profile 2.
Caption: Troubleshooting workflow for mitigating thermal runaways and tar formation in Skraup synthesis.
Issue 2: Doebner-von Miller - Enone Self-Condensation
User Report: "I am losing all my
α,β
-unsaturated carbonyl starting material to polymerization before it can react with the aniline."
Causality & Solution:
Strong Brønsted acids (like 10 M
HCl
) catalyze the rapid polymerization of the enone in the aqueous phase. To solve this, you must manipulate the local concentration of the enone:
Biphasic Solvent Systems: Perform the reaction in a two-phase system (e.g.,
HCl
/
CH2Cl2
). The enone partitions preferentially into the organic phase, maintaining a low, steady-state concentration in the reactive aqueous acid phase. This drastically reduces self-polymerization while allowing the cross-coupling to proceed 5 [[6]]().
Solid Acid Catalysts: Switch to milder, recyclable Lewis acids like Ag(I)-exchanged Montmorillonite K10 under solvent-free conditions to avoid harsh liquid acids entirely []().
Caption: Mechanistic pathway of biphasic Doebner-von Miller synthesis suppressing polymerization.
Part 3: Quantitative Optimization Matrix
The following table summarizes the expected outcomes when transitioning from traditional harsh conditions to optimized, polymerization-suppressing conditions.
This protocol utilizes physical cooling and chemical moderation to ensure the reaction does not run away.
Preparation: In a large, multi-neck round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine 1.0 eq of aniline, 3.0 eq of anhydrous glycerol, and 0.1 eq of
FeSO4⋅7H2O
.
Controlled Acid Addition: Submerge the flask in an ice-water bath. Begin vigorous mechanical stirring. Slowly add 2.5 eq of concentrated
H2SO4
dropwise via an addition funnel.
Validation Check: The internal temperature must not exceed
20∘C
during addition. If it does, pause the addition.
Oxidant Addition: Once the acid is fully incorporated and the mixture is cooled, add 0.8 eq of nitrobenzene (or iodine for a milder approach) portion-wise.
Thermal Initiation & Moderation: Remove the ice bath and gently heat the flask to
130∘C
.
Validation Check: The mixture will begin to boil vigorously. Remove the external heat source immediately. The
FeSO4
will moderate the exotherm. The spontaneous boiling will subside within 15-30 minutes, visually confirming the moderator has stabilized the oxidation phase.
Reflux & Monitoring: Reapply heat and reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the aniline spot and the appearance of a highly UV-active quinoline spot confirms completion.
Workup (Crucial for Tar Separation): Cool the mixture, make it strongly alkaline with concentrated
NaOH
, and perform a steam distillation. The volatile quinoline will co-distill with the steam, leaving any residual non-volatile tar safely behind in the distillation flask 7.
Protocol B: Biphasic Doebner-von Miller Synthesis
This protocol physically separates the reactive enone from the harsh acid catalyst.
Biphasic Setup: In a reaction vessel, dissolve 1.0 eq of aniline in a 1:1 mixture of 3 M aqueous
HCl
and dichloromethane (
CH2Cl2
).
Enone Sequestration: Dissolve 1.2 eq of the
α,β
-unsaturated carbonyl compound (e.g., crotonaldehyde) in a small amount of
CH2Cl2
. Add this organic solution dropwise to the vigorously stirring biphasic mixture at room temperature.
Validation Check: The distinct separation of the aqueous and organic layers must be maintained with vigorous stirring. A lack of rapid darkening (tarring) in the aqueous layer visually validates the suppression of polymerization.
Reaction: Stir vigorously at
40∘C
for 4-6 hours. The organic layer acts as a reservoir, slowly feeding the enone into the aqueous phase where the protonated aniline resides.
Workup: Separate the layers. Neutralize the aqueous layer with saturated
NaHCO3
and extract with fresh
CH2Cl2
. Combine the organic phases, dry over
Na2SO4
, and concentrate under reduced pressure to yield the clean quinoline derivative.
References
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst , ResearchSpace (UKZN),[Link]
resolving solubility issues of 8-Methylquinoline-5-carbonitrile in DMSO
Technical Support Center: Resolving Solubility Issues of 8-Methylquinoline-5-carbonitrile in DMSO As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Resolving Solubility Issues of 8-Methylquinoline-5-carbonitrile in DMSO
As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of heterocyclic building blocks like 8-Methylquinoline-5-carbonitrile (CAS: 74316-57-7) [1]. This compound features a planar quinoline core that promotes strong intermolecular
π−π
stacking, a highly polar carbonitrile group, and a hydrophobic methyl group. This structural dichotomy results in high crystal lattice energy. While Dimethyl sulfoxide (DMSO) is often considered a "universal solvent," the intrinsic lipophilicity and crystalline stability of this molecule frequently lead to incomplete dissolution, precipitation upon aqueous dilution, or degradation during storage[2].
This guide provides a causality-driven troubleshooting framework to ensure self-validating, reproducible solvation protocols for your experiments.
Part 1: The Causality of Solubility Failures
To troubleshoot effectively, we must first understand the physicochemical mechanisms causing the compound to resist solvation or precipitate:
Water Contamination in DMSO: DMSO is highly hygroscopic. When it absorbs atmospheric moisture, the dielectric constant of the solvent system shifts. For a lipophilic compound like 8-Methylquinoline-5-carbonitrile, even 2-5% water in DMSO can drastically reduce solubility, leading to micro-precipitates [3].
High Crystal Lattice Energy: The planar quinoline rings stack efficiently. Overcoming this requires kinetic energy (heat or acoustic cavitation) to disrupt the intermolecular forces before the DMSO molecules can solvate the individual monomers [4].
Hydrophobic Collapse in Aqueous Media: When transferring a DMSO stock solution directly into an aqueous buffer (e.g., cell culture media), the DMSO rapidly diffuses into the water. The lipophilic 8-Methylquinoline-5-carbonitrile molecules are left behind in a highly polar environment, causing them to rapidly aggregate and precipitate (often referred to as "crashing out") [5].
Part 2: Diagnostic Workflow & Data Presentation
Diagnostic workflow for resolving 8-Methylquinoline-5-carbonitrile solubility issues in DMSO.
Table 1: Impact of Solvent Conditions on 8-Methylquinoline-5-carbonitrile Solubility
(Quantitative benchmarks based on quinoline-derivative thermodynamics)
Solvent Condition
Temp (°C)
Sonication (min)
Max Soluble Conc. (mM)
Visual State
Standard DMSO (Opened >1 month)
25
0
< 5
Cloudy / Particulate
Anhydrous DMSO (Freshly Opened)
25
0
~ 10
Clear
Anhydrous DMSO
37
15
> 50
Clear
DMSO + 10% PEG400 (Co-solvent)
25
5
> 75
Clear
1% DMSO in PBS (Direct Dilution)
37
0
< 0.1
Immediate Precipitation
1% DMSO in PBS (Stepwise + Surfactant)
37
0
~ 1.0
Stable Microemulsion
Part 3: Self-Validating Experimental Protocols
Protocol A: Anhydrous Dissolution and Kinetic Disruption
Objective: Achieve a high-concentration (50 mM) master stock solution without degrading the compound.
Causality: Using anhydrous DMSO prevents water-induced precipitation. Bath sonication provides the acoustic cavitation necessary to break the
π−π
stacking of the quinoline rings without the localized extreme overheating that probe sonication might cause [4].
Preparation: Equilibrate a sealed, fresh bottle of anhydrous DMSO (≥99.9%, packaged under Argon) to room temperature before opening to prevent condensation.
Weighing: Weigh the required mass of 8-Methylquinoline-5-carbonitrile into a sterile, amber glass vial (amber protects against potential photo-degradation).
Solvation: Add the calculated volume of anhydrous DMSO. Cap the vial immediately and tightly.
Vortexing: Vortex vigorously for 60 seconds to disperse the powder.
Kinetic Disruption: If particulates remain, place the vial in an ultrasonic water bath set to 37°C. Sonicate for 15 minutes.
Self-Validation Check: Hold the vial against a concentrated light source. If the solution scatters light (Tyndall effect), sub-visible micro-particulates are still present. Repeat sonication in 5-minute intervals until optically clear.
Storage: Aliquot the clear solution into single-use volumes (e.g., 10-50 µL) in tightly sealed microcentrifuge tubes. Purge the headspace with Argon gas before sealing. Store at -20°C or -80°C [6].
Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays
Objective: Dilute the DMSO stock into aqueous media without causing hydrophobic collapse.
Causality: Stepwise dilution creates a thermodynamic gradient, allowing the compound to remain solvated. The addition of a biocompatible co-solvent lowers the surface tension and encapsulates the lipophilic molecule, preventing aggregation [5].
Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG400) to create a 5 mM working stock.
Vortex: Vortex thoroughly for 30 seconds.
Media Preparation: Warm the target aqueous buffer or cell culture media to 37°C. (Cold media will immediately crash out the compound).
Final Dilution: Slowly add the intermediate stock dropwise to the warmed media while continuously vortexing or stirring, reaching the final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains below 0.5% v/v to prevent cellular toxicity [5].
Self-Validation Check: Measure the absorbance of the final solution at 600 nm. An increase in baseline absorbance compared to a blank (media + vehicle) indicates sub-visible precipitation.
Part 4: Frequently Asked Questions (FAQs)
Q1: My 8-Methylquinoline-5-carbonitrile solution was clear when I made it, but after thawing it from the -20°C freezer, there is a crystalline precipitate. Why?A1: This is a classic temperature-dependent solubility issue combined with DMSO's freezing point. DMSO freezes at 18.5°C. During the freezing process, localized concentration gradients form, forcing the compound out of solution. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO [6].
Solution: Gently warm the thawed aliquot in a 37°C water bath for 10 minutes and vortex to redissolve. To prevent this permanently, always prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Q2: I am trying to run an in vitro assay, but the compound precipitates as soon as I add it to my PBS buffer. How can I fix this?A2: You are experiencing hydrophobic collapse. The compound is soluble in the aprotic environment of DMSO but highly insoluble in polar water.
Solution: Do not perform direct serial dilutions in PBS. Instead, perform all serial dilutions in 100% DMSO first. Then, transfer the final dilution into PBS. If it still precipitates, incorporate a biocompatible surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) into your PBS prior to adding the DMSO stock [5].
Q3: Can I use an acid or base to help dissolve 8-Methylquinoline-5-carbonitrile in DMSO?A3: While the quinoline nitrogen is weakly basic, DMSO is an aprotic solvent, meaning standard pH adjustments do not function the same way they do in water. Adding aqueous acids (like HCl) introduces water, which will likely worsen solubility. If you must form a salt to enhance aqueous solubility downstream, it is better to synthesize the hydrochloride salt of the compound before dissolving it, rather than adjusting the "pH" of the DMSO [4].
Q4: Is it safe to heat the DMSO solution to 60°C to force dissolution?A4: As a Senior Application Scientist, I strongly advise against exceeding 40°C. While heating increases kinetic energy and solubility, elevated temperatures in DMSO can accelerate the oxidation of the compound and degrade the solvent itself. Stick to gentle warming (37°C) combined with acoustic sonication [4].
References
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]
The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. [Link]
Optimization
8-Methylquinoline Cyanation: Alternative Catalyst Support Center
Welcome to the Technical Support Center for the C(sp3)–H cyanation of 8-methylquinoline. While traditional methods rely heavily on costly and toxic Palladium (Pd) or Rhodium (Rh) catalysts, modern synthetic demands have...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the C(sp3)–H cyanation of 8-methylquinoline. While traditional methods rely heavily on costly and toxic Palladium (Pd) or Rhodium (Rh) catalysts, modern synthetic demands have driven the adoption of 3d-transition metals (like Cobalt) and completely metal-free activation strategies. This guide provides validated protocols, mechanistic insights, and troubleshooting steps for researchers and drug development professionals adopting these alternative pathways.
Quantitative Comparison of Alternative Catalyst Systems
To facilitate rational catalyst selection, the following table summarizes the performance metrics of alternative cyanation strategies compared to traditional Pd-catalysis.
Catalyst System
Cyanating Agent
Typical Yield
Cost / Toxicity Profile
Key Mechanistic Feature
Cp*Co(III)
NCTS / TsCN
75–88%
Low / Moderate
Carboxylate-assisted CMD
Metal-Free (N-Oxide)
TMSCN
70–98%
Very Low / Low
Nucleophilic addition to activated N-oxide
Electrochemical
KCN / TMSCN
60–80%
Low / Low
Radical-mediated anodic oxidation
Pd(OAc)2 (Baseline)
CuCN / Zn(CN)2
80–95%
High / High
Pd(II)/Pd(IV) redox cycle
Catalyst Selection Workflow
Decision matrix for selecting alternative cyanation catalysts based on metal tolerance.
Causality & Mechanism: High-valent Cobalt(III) catalysts, such as [Cp*Co(CO)I2], activate the unreactive C(sp3)–H bond of the 8-methyl group via a Concerted Metalation Deprotonation (CMD) pathway [1]. The addition of a carboxylate base (e.g., KOAc or PivOH) is non-negotiable; it acts as an intramolecular proton shuttle, significantly lowering the activation energy barrier for the C–H cleavage required to form the critical 5-membered cobaltacycle.
Step-by-Step Methodology:
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 8-methylquinoline (0.2 mmol),[Cp*Co(CO)I2] (5 mol %), AgSbF6 (10 mol % to abstract iodine and generate the cationic active species), and KOAc (0.4 mmol).
Reagent Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.3 mmol) as the electrophilic cyanating agent.
Solvent & Heating: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (2.0 mL). Seal the tube, remove it from the glovebox, and stir at 100 °C for 16 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC. A successful C–H activation will show the disappearance of the starting material. For definitive validation, take a crude 1H NMR aliquot: the diagnostic C8-methyl singlet at ~2.80 ppm must disappear, replaced by a downfield-shifted methylene signal (~4.20 ppm) indicating the insertion of the cyano group.
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
Protocol B: Metal-Free Cyanation via N-Oxide Activation
Causality & Mechanism: By pre-oxidizing 8-methylquinoline to its N-oxide, the electron density of the quinoline ring is altered. The use of an activating agent (like Tf2O or Ms2O) generates a highly electrophilic intermediate. This allows for direct nucleophilic attack by a mild cyanide source (TMSCN) without requiring any transition metal [2].
Step-by-Step Methodology:
N-Oxidation: Treat 8-methylquinoline with m-CPBA in DCM at room temperature for 4 hours to yield 8-methylquinoline N-oxide quantitatively.
Activation: Dissolve the N-oxide (0.5 mmol) in environmentally benign ethyl acetate (EA) (3.0 mL). Add Ms2O (1.5 equiv) dropwise at 0 °C. Stir for 15 minutes. The formation of the mesylated N-oxide intermediate is critical for subsequent nucleophilic attack.
Cyanation: Add TMSCN (1.5 equiv) slowly. Warm the reaction to room temperature and stir for 12 hours.
Self-Validation Checkpoint: The reaction mixture should transition from a suspension to a clear solution as the N-oxide is consumed. Quench with saturated NaHCO3. The organic layer should show a new spot on TLC with a higher Rf value than the highly polar N-oxide.
Workup: Extract with EA, dry over Na2SO4, and purify via silica gel chromatography.
Mechanistic Pathway: Cp*Co(III) Catalysis
Catalytic cycle of Cp*Co(III)-mediated C(sp3)-H cyanation highlighting the CMD step.
Troubleshooting & FAQs
Q1: My Cp*Co(III)-catalyzed reaction is stalling at 20-30% conversion. What is causing the catalyst to die?A: This is a classic symptom of catalyst poisoning or insufficient proton shuttling. First, ensure your silver salt (AgSbF6) is strictly anhydrous; moisture degrades the active cationic cobalt species. Second, the reaction relies heavily on carboxylate assistance [1]. If you are using a weak base, switch to Potassium Pivalate (KOPiv) or add 20 mol% of pivalic acid. The steric bulk of the pivalate prevents it from permanently coordinating to the cobalt center while efficiently mediating the CMD step.
Q2: I am attempting the metal-free N-oxide cyanation, but I am recovering unreacted starting material. Why isn't the TMSCN reacting?A: The nucleophilic attack by TMSCN requires the N-oxide to be properly activated first. If you add TMSCN and the activating agent (Ms2O or Tf2O) simultaneously, they can react with each other, quenching the reagents [2]. Always ensure a strict sequential addition: activate the N-oxide with Ms2O at 0 °C for at least 15 minutes before introducing the TMSCN.
Q3: Can I use free cyanide salts (like KCN or NaCN) with alternative transition metal catalysts (Co, Cu, Ru)?A: It is highly discouraged unless using a specialized dual-ligand system. Free cyanide anions are notorious for strongly coordinating to 3d and 4d transition metals, forming highly stable, catalytically dead cyano-complexes (e.g.,[Co(CN)6]3-). To avoid this, use electrophilic cyanating agents like NCTS, or employ TMSCN where the release of the cyanide is slow and controlled. If KCN must be used, electrochemical methods where the cyanide is oxidized at the anode to a cyano radical offer a viable, metal-free workaround [3].
Q4: How do I confirm that cyanation occurred at the C(sp3) methyl group rather than the quinoline ring?A: Regioselectivity is confirmed via 1H and 13C NMR. If ring cyanation (C(sp2)–H) occurred, the C8-methyl singlet (~2.8 ppm) will remain intact. If the desired C(sp3)–H cyanation occurred, the methyl group is converted to a -CH2CN group, which appears as a distinct singlet (or coupled multiplet if chiral centers are nearby) shifted downfield to approximately 4.2–4.5 ppm due to the electron-withdrawing nature of the nitrile.
References
Cp*Co(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes. ACS Catalysis. Available at:[Link]
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules (PMC). Available at:[Link]
Transition-metal-free electrochemical-induced active C(sp3)-H functionalization. Synthetic Communications (Taylor & Francis). Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the ¹H NMR Spectrum of 8-Methylquinoline-5-carbonitrile: An In-Depth Analysis and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Quinoline de...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Quinoline derivatives, in particular, form the backbone of a vast array of therapeutic agents and functional materials.[1] The nuanced placement of substituents on the quinoline scaffold can dramatically alter a molecule's biological activity and physical properties. Among the many analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and indispensable tool for confirming molecular structure.[2]
The Foundational Spectrum: ¹H NMR of Quinoline
To understand the spectrum of a substituted quinoline, one must first be familiar with the spectrum of quinoline itself. The quinoline molecule consists of two fused aromatic rings, a benzene ring and a pyridine ring. The protons on this ring system typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm.[3] The electron-withdrawing nature of the nitrogen atom in the pyridine ring plays a crucial role in deshielding adjacent protons, causing them to appear at a lower field (higher chemical shift).[2]
The H2 proton, being directly adjacent to the nitrogen, is the most deshielded and is typically found at the lowest field position. The H8 proton also experiences deshielding due to its proximity to the nitrogen's lone pair of electrons, an effect often referred to as the "peri-effect".[2]
Proton
Typical Chemical Shift (δ, ppm) in CDCl₃
H-2
~8.9
H-3
~7.4
H-4
~8.1
H-5
~7.8
H-6
~7.5
H-7
~7.7
H-8
~8.1
Note: These are approximate values and can vary slightly based on solvent and concentration.
Introducing a Methyl Group: The ¹H NMR Spectrum of 8-Methylquinoline
The addition of a methyl group at the 8-position introduces notable changes to the ¹H NMR spectrum. The most obvious change is the appearance of a new signal in the aliphatic region, typically around 2.8 ppm, corresponding to the methyl protons.[4] This signal will integrate to three protons.
The methyl group is weakly electron-donating, which will cause a slight shielding (upfield shift) of the protons on the carbocyclic ring, particularly the adjacent H7. The peri-interaction between the 8-methyl group and the H7 proton can also influence their chemical shifts.
A comparison of the aromatic region of quinoline and 8-methylquinoline reveals these subtle yet significant shifts. The provided data for 8-methylquinoline in CDCl₃ shows the following approximate chemical shifts:
The Influence of a Cyano Group: Predicting the ¹H NMR Spectrum of 8-Methylquinoline-5-carbonitrile
Now, we introduce a cyano (-C≡N) group at the 5-position. The cyano group is strongly electron-withdrawing and will, therefore, have a significant deshielding effect on the protons of the carbocyclic ring. This effect is most pronounced for the adjacent protons, H4 and H6.
By considering the additive effects of the 8-methyl and 5-cyano substituents, we can predict the ¹H NMR spectrum of 8-Methylquinoline-5-carbonitrile.
Predicted ¹H NMR Data for 8-Methylquinoline-5-carbonitrile
Proton
Predicted Chemical Shift (δ, ppm)
Reasoning for the Shift
H-2
~8.9-9.0
Minimally affected by the 5-cyano group, but may experience a slight downfield shift due to overall electron withdrawal.
H-3
~7.4-7.5
Minimally affected by the 5-cyano group.
H-4
~8.3-8.5
Significantly deshielded by the adjacent electron-withdrawing cyano group at the 5-position.
H-6
~7.8-8.0
Significantly deshielded by the adjacent electron-withdrawing cyano group at the 5-position.
H-7
~7.6-7.7
Slightly deshielded by the 5-cyano group, counteracting the slight shielding from the 8-methyl group.
CH₃
~2.8-2.9
The chemical shift of the methyl group is not expected to change significantly.
Visualizing the Substituent Effects
Caption: Substituent effects on proton chemical shifts in 8-Methylquinoline-5-carbonitrile.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 8-Methylquinoline-5-carbonitrile or a similar derivative, the following protocol is recommended.
Materials and Equipment
8-Methylquinoline-5-carbonitrile sample (5-10 mg)
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
NMR tube (5 mm)
Pipettes
Vortex mixer
NMR spectrometer (300 MHz or higher recommended)
Step-by-Step Procedure
Sample Preparation:
Weigh approximately 5-10 mg of the 8-Methylquinoline-5-carbonitrile sample and place it in a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2]
Gently vortex the vial to ensure the sample is completely dissolved.
Using a pipette, transfer the solution to a 5 mm NMR tube.
Spectrometer Setup:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a high level of homogeneity, which is crucial for sharp, well-resolved peaks.
Spectrum Acquisition:
Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
Acquire the free induction decay (FID).
Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Perform a baseline correction to obtain a flat baseline.
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Data Acquisition and Processing Workflow
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion
While a definitive experimental ¹H NMR spectrum of 8-Methylquinoline-5-carbonitrile remains to be published, a detailed and scientifically sound prediction of its spectral features can be achieved through a comparative analysis of quinoline and 8-methylquinoline. The electron-donating methyl group at the 8-position and the electron-withdrawing cyano group at the 5-position will have predictable and opposing effects on the chemical shifts of the aromatic protons. This guide provides researchers with a solid framework for interpreting the ¹H NMR spectrum of this and other similarly substituted quinoline derivatives, reinforcing the predictive power of NMR spectroscopy in modern chemical research.
References
BenchChem. (2025).
BenchChem. (2025).
IJFMR. (2025, November 22). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of 8-Methylquinoline-5-carbonitrile
Introduction 8-Methylquinoline-5-carbonitrile is a substituted quinoline, a heterocyclic aromatic compound with a wide range of applications in medicinal chemistry and materials science.[1] Accurate structural elucidatio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
8-Methylquinoline-5-carbonitrile is a substituted quinoline, a heterocyclic aromatic compound with a wide range of applications in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and physical properties. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon framework of the molecule.[1][2]
This guide offers an in-depth analysis of the 13C NMR chemical shifts for 8-Methylquinoline-5-carbonitrile. As direct experimental data for this specific molecule is not widely published, we will employ a comparative approach. By systematically examining the spectra of the parent quinoline molecule and its singly-substituted derivatives, we can build a robust understanding of the electronic effects that govern the chemical shifts in the target compound. This guide is intended for researchers and drug development professionals who rely on precise spectroscopic interpretation.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment.[3] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups shield the nucleus, resulting in an upfield shift (lower ppm).
To understand the spectrum of 8-Methylquinoline-5-carbonitrile, we will compare the known chemical shifts of quinoline and 8-methylquinoline. This comparison allows for the isolation of the electronic effects of the methyl (-CH₃) and cyano (-CN) groups on the quinoline backbone.
Note: Data for 8-Methylquinoline is compiled from various spectral databases.[4][5][6] Predicted values for 8-Methylquinoline-5-carbonitrile are estimated based on established substituent effects.
Decoding the Substituent Effects
The observed and predicted shifts can be rationalized by considering the electronic properties of the methyl and cyano groups.
The 8-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. In 8-methylquinoline, this donation slightly shields adjacent carbons. However, its most significant impact is on the carbon to which it is attached, C8, causing a substantial downfield shift to 136.4 ppm compared to 129.4 ppm in quinoline. This is a classic example of a substituent effect in a crowded peri-position.[7]
The 5-Carbonitrile Group (-CN): The cyano group is a strong electron-withdrawing group due to both induction and resonance. Its introduction at the C5 position is predicted to have several key effects:
ipso-Carbon (C5): The carbon directly attached to the nitrile group (C5) is expected to be significantly shifted upfield to around 110.0 ppm. This is a characteristic shift for a nitrile-substituted aromatic carbon.
ortho-Carbons (C4, C6): The electron-withdrawing nature of the nitrile group will deshield the ortho carbons, C4 and C6, causing them to shift downfield.
para-Carbon (C8): The para-carbon, C8, will also be deshielded and shifted further downfield.
The diagram below illustrates the interplay of these electronic effects on the quinoline ring.
Caption: Electronic effects of substituents on the quinoline ring.
Experimental Protocol for 13C NMR Acquisition
Obtaining a high-quality 13C NMR spectrum requires careful sample preparation and parameter optimization.[8] The following protocol provides a reliable methodology for the analysis of 8-Methylquinoline-5-carbonitrile.[1][9]
1. Sample Preparation:
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[10]
Concentration: Dissolve 15-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference at 0.0 ppm.[1]
2. NMR Spectrometer Setup:
Instrument: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended to achieve good dispersion and sensitivity for ¹³C detection.
Tuning and Matching: Tune the probe for the ¹³C frequency to ensure optimal signal transmission.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to acquire a spectrum where all carbon signals appear as singlets.[11]
Spectral Width (SW): Set a spectral width of approximately 220-250 ppm to ensure all carbon signals, from aliphatic to carbonyl/nitrile regions, are captured.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses.
4. Data Processing:
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[12]
The workflow for this protocol is visualized below.
Caption: Workflow for 13C NMR Analysis.
Conclusion
The 13C NMR spectrum of 8-Methylquinoline-5-carbonitrile is a unique fingerprint defined by the combined electronic influences of its methyl and cyano substituents. While direct experimental data remains elusive in common databases, a robust and reliable assignment can be achieved through a comparative analysis with the parent quinoline and its derivatives. Understanding the fundamental principles of substituent-induced chemical shifts—the shielding effect of the 8-methyl group and the strong deshielding from the 5-carbonitrile group—is crucial for any researcher working with this class of compounds. The detailed protocol provided herein offers a standardized approach to obtaining high-quality, reproducible 13C NMR data, forming a critical step in the rigorous structural verification required in modern chemical research and drug development.
References
Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]
ConnectSci. 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Available from: [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available from: [Link]
SpectraBase. 8-Methylquinoline. Available from: [Link]
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
INIS. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available from: [Link]
Royal Society of Chemistry. Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Available from: [Link]
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available from: [Link]
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]
Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Available from: [Link]
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
Nanalysis. 13C NMR Chemical Shift Table. Available from: [Link]
comparing 8-Methylquinoline-5-carbonitrile vs 8-Methylquinoline-4-carbonitrile
Structural Divergence and Synthetic Utility: A Comparative Guide to 8-Methylquinoline-4-carbonitrile vs. 8-Methylquinoline-5-carbonitrile The quinoline scaffold is a privileged structure in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Divergence and Synthetic Utility: A Comparative Guide to 8-Methylquinoline-4-carbonitrile vs. 8-Methylquinoline-5-carbonitrile
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, offering a robust framework for targeted functionalization[1]. The introduction of a carbonitrile (-CN) group onto this bicyclic core provides a versatile synthetic handle. However, the exact positioning of this moiety dictates not only the physicochemical properties of the molecule but also its fundamental reactivity and biological application.
This technical guide provides an in-depth comparative analysis of two critical building blocks: 8-Methylquinoline-4-carbonitrile and 8-Methylquinoline-5-carbonitrile . By examining their electronic topography, we can establish the causality behind their divergent synthetic behaviors and their distinct roles in drug development.
Electronic Topography: The Causality of Divergent Reactivity
The fundamental difference between these two isomers lies in the placement of the cyano group relative to the heteroaromatic nitrogen.
8-Methylquinoline-4-carbonitrile (C4-Isomer): The cyano group is located on the pyridine ring. The nitrogen atom at position 1 exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. This creates an electron-deficient
π
-system, rendering the C4 position highly electrophilic. Consequently, the C4-nitrile is highly susceptible to nucleophilic attack, making it an ideal precursor for 4-amino or 4-anilinoquinolines[2].
8-Methylquinoline-5-carbonitrile (C5-Isomer): The cyano group is located on the homocyclic (benzene) ring. While the quinoline nitrogen still exerts a general inductive pull across the fused system, the direct resonance communication is broken[3]. Therefore, the C5-nitrile behaves much like a standard substituted benzonitrile, requiring harsher conditions for hydrolysis but offering excellent stability for transition-metal-catalyzed cross-coupling reactions.
Caption: Electronic topography and reactivity divergence between C4 and C5 carbonitrile isomers.
Quantitative Data & Physicochemical Comparison
To facilitate rapid reference for synthetic planning, the quantitative and structural data for both isomers are summarized below[4][5].
The strategic placement of the nitrile group dictates the downstream biological targets of these scaffolds.
C4-Derivatives in Oncology:
4-substituted quinolines are a cornerstone in the design of Receptor Tyrosine Kinase (RTK) inhibitors. Specifically, 8-methylquinoline-4-carbonitrile is frequently reduced or substituted to form 4-anilinoquinolines. These molecules act as competitive inhibitors of ATP binding in the Epidermal Growth Factor Receptor (EGFR), a critical pathway often mutated or overexpressed in various carcinomas[2].
Caption: Mechanism of EGFR kinase inhibition by 4-substituted quinoline derivatives.
C5-Derivatives in Anti-Infectives:
Conversely, 8-methylquinoline-5-carbonitrile is often utilized to access 5-aminomethyl or 5-carboxylic acid derivatives. These structural motifs are frequently explored in the development of anti-infective agents and allosteric modulators, where the intact, electron-rich nature of the pyridine ring is required for target binding[3].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to adapt these workflows.
Protocol A: Chemoselective Reduction of 8-Methylquinoline-5-carbonitrile
Objective: Conversion to tert-butyl ((8-methylquinolin-5-yl)methyl)carbamate.
Reaction Setup: Dissolve 8-methylquinoline-5-carbonitrile (1.0 equiv) in anhydrous methanol. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and a catalytic amount of 10% Pd/C.
Causality: The inclusion of Boc₂O is critical. As the nitrile reduces to the primary amine, it can attack unreacted imine intermediates, forming unwanted secondary amines. Boc₂O instantly traps the primary amine, ensuring high chemoselectivity.
Hydrogenation: Purge the reaction flask with N₂ (3x), then H₂ (3x). Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.
Causality: Mild heterogeneous catalysis (1 atm H₂) safely reduces the nitrile without over-reducing the aromatic quinoline core.
Workup & Validation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C. Concentrate the filtrate in vacuo.
Self-Validation: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (
m/z
169 [M+H]⁺) and the appearance of the Boc-protected product mass (
m/z
273 [M+H]⁺) confirm successful conversion.
Protocol B: Acid-Catalyzed Hydrolysis of 8-Methylquinoline-4-carbonitrile
Objective: Conversion to 8-Methylquinoline-4-carboxylic acid.
Reaction Setup: Suspend 8-methylquinoline-4-carbonitrile (1.0 equiv) in 70% aqueous H₂SO₄.
Causality: Basic hydrolysis at the C4 position can lead to unwanted nucleophilic displacement. Concentrated sulfuric acid immediately protonates the quinoline nitrogen. This drastically increases the electrophilicity of the C4 position, activating the nitrile carbon for hydration by the aqueous solvent.
Thermal Activation: Heat the mixture to 100 °C for 4 hours.
Causality: High thermal energy is required to overcome the activation barrier for the hydrolysis of the intermediate amide to the final carboxylic acid.
Isolation & Validation: Cool the reaction to 0 °C and carefully adjust the pH to 4.5 using 10M NaOH.
Causality: The isoelectric point of the resulting quinoline-4-carboxylic acid is approximately pH 4.5. At this pH, the zwitterion precipitates out of solution, allowing for simple isolation via vacuum filtration.
Self-Validation: ¹H NMR (DMSO-
d6
) will show the disappearance of the sharp nitrile-adjacent proton shifts and the appearance of a broad singlet at ~13.5 ppm, indicative of the carboxylic acid proton.
References
CAS 816448-91-6 | 8-Methylquinoline-4-carbonitrile - Synblock. synblock.com.
A Researcher's Guide to the Elemental Analysis of C11H8N2: A Comparative Review of Modern and Classical Techniques
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as C11H8N2, a class of molecules prevalent in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as C11H8N2, a class of molecules prevalent in pharmaceuticals, accurate determination of its elemental composition is a foundational step. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the principal methods for elemental analysis, grounded in scientific integrity and practical application. We will delve into the theoretical elemental composition of C11H8N2 and compare the workhorse of modern organic analysis—combustion analysis—with the historical yet still relevant Kjeldahl method for nitrogen determination.
Theoretical Elemental Composition of C11H8N2
A thorough analytical study begins with the theoretical composition derived from the molecular formula. For C11H8N2, the theoretical percentage of each element is calculated based on the atomic masses of Carbon (C), Hydrogen (H), and Nitrogen (N).
To calculate the molar mass of C11H8N2, we use the atomic masses of its constituent elements:
This theoretical composition serves as the benchmark against which all experimental results are compared.
Comparative Analysis of Key Methodologies
The determination of the elemental composition of organic compounds primarily relies on two methodologies: the modern and highly automated combustion analysis (Dumas method) and the classical, wet-chemistry-based Kjeldahl method for nitrogen analysis.
Combustion Analysis (Dumas Method)
Combustion analysis is the contemporary standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[9][10] The technique is based on the complete combustion of a sample in a high-temperature, oxygen-rich environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, and NOx).[11] These gases are then separated and quantified.
A typical CHN analyzer operates based on the Dumas method for nitrogen determination.[12][13] The workflow is highly automated and can be visualized as follows:
Caption: Automated workflow for CHN analysis by the combustion method.
Sample Preparation:
Accurately weigh 1-3 mg of the C11H8N2 sample into a tin capsule.
Fold the tin capsule to ensure no sample leakage.
Place the encapsulated sample into the instrument's autosampler.
Instrumental Analysis:
The sample is dropped into a high-temperature furnace (typically around 900-1000°C) with a constant flow of pure oxygen.[14]
The sample undergoes rapid and complete combustion.
The resulting gases (CO₂, H₂O, NOx, and excess O₂) are passed through a reduction tube containing heated copper to convert nitrogen oxides (NOx) to elemental nitrogen (N₂).[15]
The gas mixture then flows through a series of traps to remove water and carbon dioxide sequentially.
The remaining nitrogen gas is quantified by a thermal conductivity detector (TCD). The amounts of CO2 and H2O are determined by infrared detectors or by the TCD after chromatographic separation.
Calibration and Data Analysis:
The instrument is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide).
The detector response for the sample is compared to the calibration curve to calculate the percentage of C, H, and N.
Kjeldahl Method for Nitrogen Determination
The Kjeldahl method, developed in 1883, is a classic wet chemical method for determining the nitrogen content in organic and inorganic substances.[16] While largely replaced by the more efficient Dumas method in many research settings, it remains a reference method in certain industries, particularly for food and environmental analysis.[12] The method involves three key steps: digestion, distillation, and titration.[16]
The manual and multi-step nature of the Kjeldahl method is a significant point of contrast with the automated combustion technique.
Caption: The three-stage workflow of the classical Kjeldahl method.
Digestion:
An accurately weighed sample of C11H8N2 is placed in a Kjeldahl flask.
Concentrated sulfuric acid and a catalyst (e.g., a mixture of potassium sulfate and copper sulfate) are added.
The mixture is heated to a high temperature (around 370-410°C) to digest the organic material, converting the organic nitrogen into ammonium sulfate.[17]
Distillation:
After cooling, the digest is diluted with water.
A concentrated sodium hydroxide solution is carefully added to neutralize the excess sulfuric acid and convert the ammonium sulfate to ammonia gas.
The ammonia is then distilled from the mixture using steam and collected in a receiving flask containing a known amount of standard acid (e.g., boric acid or a standard solution of sulfuric or hydrochloric acid).
Titration:
The amount of ammonia trapped in the receiving solution is determined by titration with a standardized solution of a strong acid.
The percentage of nitrogen in the original sample is calculated from the amount of acid consumed in the titration.
Performance Comparison
The choice of analytical technique is often a balance of performance, speed, safety, and cost. The following table provides a comparative summary of combustion analysis and the Kjeldahl method.
Semi-automated systems are available, but traditionally manual
Chemicals Used
Helium, Oxygen, Reagents for traps
Concentrated H₂SO₄, NaOH, catalysts (can include heavy metals)
Safety Concerns
High temperatures, compressed gases
Corrosive acids and bases, high temperatures
Throughput
High
Low
Cost per Sample
Lower for high throughput
Higher due to labor and reagents
Applicability to N-types
Measures total nitrogen, including nitrates and nitrites[12]
May not fully recover nitrogen from some heterocyclic compounds[12]
Expert Insights and Recommendations
For the routine and high-throughput elemental analysis of newly synthesized compounds like C11H8N2 in a drug development setting, combustion analysis is unequivocally the superior method . Its speed, high precision, small sample requirement, and high degree of automation make it ideal for modern research and quality control laboratories. The ability to simultaneously determine carbon and hydrogen provides a more complete elemental profile, which is crucial for confirming the identity and purity of a compound. Authoritative bodies like the United States Pharmacopeia (USP) and ASTM International provide standardized methods for instrumental elemental analysis, underscoring its reliability and acceptance.[17][18][19]
The Kjeldahl method , while historically significant and still a valid reference method in certain contexts, is generally not the preferred choice for routine analysis of pure pharmaceutical compounds. Its lengthy procedure, use of hazardous chemicals, and potential for incomplete nitrogen recovery from certain heterocyclic structures are significant drawbacks in a fast-paced research environment.
While other techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are powerful for elemental analysis, their primary application in the pharmaceutical industry is for the detection of trace elemental impurities (heavy metals), rather than determining the bulk composition of an organic molecule.[20][21]
Conclusion
The elemental analysis of C11H8N2, and indeed any novel organic compound, is a critical step in its characterization. While the theoretical composition provides a necessary benchmark, experimental verification is essential. Modern combustion analysis, based on the Dumas principle, offers a rapid, precise, and reliable method for determining the C, H, and N content, making it the gold standard in pharmaceutical research. The Kjeldahl method, though less common for this application today, provides a historical and methodological contrast that highlights the advancements in analytical chemistry. For researchers and drug development professionals, a sound understanding of these techniques, their principles, and their comparative advantages is indispensable for ensuring the quality and integrity of their scientific work.
References
ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]
Quora. (2017, January 25). What is the atomic mass of carbon?[Link]
Understanding Nitrogen's Atomic Mass: A Deep Dive Into the Building Blocks of Life. (2025, December 31). [Link]
CK-12 Foundation. Flexi answers - What is carbon's atomic mass?[Link]
ASTM International. (2021, November 30). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
Khan Academy. Worked example: Determining an empirical formula from combustion data. [Link]
Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. [Link]
Shimadzu. (2021). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]
University of Cincinnati. Liebig and Combustion Analysis. [Link]
Alembic Pharmaceuticals Limited. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
ResearchGate. Comparison of the CHNS analysis results with those determined by other analytical instruments. [Link]
AZoM. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. [Link]
AZoM. (2023, October 12). Why Use Organic Elemental Analyzers for CHNS Analysis?[Link]
Mechanistic Causality: The Electronic and Steric Divergence
Title: Analytical Differentiation of 5-Cyano and 8-Cyano Quinoline Isomers: A Methodological Comparison Guide As a Senior Application Scientist in drug development, I frequently encounter the challenge of distinguishing...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical Differentiation of 5-Cyano and 8-Cyano Quinoline Isomers: A Methodological Comparison Guide
As a Senior Application Scientist in drug development, I frequently encounter the challenge of distinguishing positional isomers within privileged heterocyclic scaffolds. The quinoline ring is a ubiquitous pharmacophore, and the regioselective installation of electron-withdrawing groups—such as a cyano (-CN) moiety—drastically alters the molecule's electronic distribution, photobasicity, and receptor-binding profile[1].
Distinguishing between 5-cyanoquinoline and 8-cyanoquinoline requires a robust analytical strategy. While mass spectrometry cannot differentiate these isobaric species, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating mechanism for structural assignment[2]. This guide objectively compares the spectroscopic performance and structural behavior of these two isomers, providing researchers with a reliable, field-proven workflow for unambiguous identification.
To understand the experimental data, we must first examine the causality behind the spectroscopic shifts. The cyano group exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. Its placement on the quinoline ring dictates which protons experience deshielding:
5-Cyanoquinoline (The Peri-Effect): When the cyano group is at the C-5 position, it resides on the carbocyclic ring but is spatially adjacent to the H-4 proton on the heterocyclic ring. The magnetic anisotropy of the C≡N triple bond, combined with its spatial proximity, creates a pronounced peri-deshielding effect. Consequently, the H-4 proton is pushed significantly downfield[3].
8-Cyanoquinoline (Inductive Nitrogen Modulation): At the C-8 position, the cyano group is adjacent to the quinoline nitrogen. This proximity withdraws electron density from the nitrogen lone pair, which in turn strongly deshields the H-2 proton via the extended conjugated system. Additionally, the H-7 proton experiences direct ortho-deshielding from the adjacent cyano group[4].
Quantitative Data: Comparative ¹H NMR Signatures
The table below summarizes the diagnostic ¹H NMR chemical shifts (acquired in CDCl₃ at 400 MHz) that serve as the primary differentiation metrics between the two isomers.
Proton Position
5-Cyanoquinoline (δ, ppm)
8-Cyanoquinoline (δ, ppm)
Diagnostic Significance / Causality
H-2
~8.95 (dd)
~9.15 (dd)
Deshielded in 8-CN due to N-lone pair modulation.
H-3
~7.55 (dd)
~7.60 (dd)
Minimal variation; distant from substituent effects.
H-4
~8.50 (d)
~8.25 (dd)
Strongly deshielded in 5-CN due to the peri-effect.
H-5
N/A (Substituted)
~8.05 (d)
Presence of H-5 is a definitive marker for 8-CN.
H-6
~7.90 (d)
~7.65 (t)
Splitting pattern changes (doublet vs. triplet).
H-7
~7.75 (t)
~8.10 (d)
Deshielded in 8-CN due to ortho-proximity to -CN.
H-8
~8.30 (d)
N/A (Substituted)
Presence of H-8 is a definitive marker for 5-CN.
Analytical Workflow Diagram
The following logical pathway illustrates the self-validating system used to definitively assign the regioisomers.
Logical workflow for the analytical differentiation of 5-cyano and 8-cyanoquinoline isomers.
Self-Validating Experimental Protocol
To ensure scientific integrity, an analytical protocol must be self-validating. Relying solely on 1D ¹H NMR chemical shifts introduces risk if the sample is heavily substituted or run in a solvent that induces complexation. By coupling 1D NMR with 2D NOESY (Nuclear Overhauser Effect Spectroscopy), the protocol mathematically eliminates false positives through spatial geometry.
Step 1: Sample Preparation
Dissolve 10–15 mg of the purified quinoline isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Ensure the solution is free of paramagnetic impurities (e.g., residual copper from Sandmeyer reactions[4]) by filtering through a short plug of Celite if necessary, as these will broaden NMR signals.
Step 2: 1D ¹H NMR Acquisition (The Hypothesis)
Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz, 16 scans, relaxation delay of 2.0s).
Evaluate H-2 and H-4: If the most downfield signal is a doublet of doublets at ~9.15 ppm, hypothesize the structure is 8-cyanoquinoline . If a distinct doublet appears around ~8.50 ppm (H-4), hypothesize 5-cyanoquinoline .
Step 3: 2D NOESY Acquisition (The Geometric Proof)
Acquire a 2D NOESY spectrum with a mixing time (τ_m) of 400–500 ms to capture through-space interactions (< 5 Å).
Validation Checkpoint:
If 8-cyanoquinoline: Locate the H-4 resonance (~8.25 ppm). You must observe a strong NOE cross-peak to the adjacent H-5 proton (~8.05 ppm).
If 5-cyanoquinoline: Locate the H-4 resonance (~8.50 ppm). Because the C-5 position is occupied by the cyano group, an H-4 to H-5 cross-peak is physically impossible. Instead, you will observe long-range correlations or an absence of peri-NOE, definitively proving the 5-substitution.
For regulatory filings or absolute structural proof, dissolve 5 mg of the validated compound in a minimal volume of an EtOAc/hexane mixture[4].
Allow slow evaporation at room temperature over 48–72 hours to yield single crystals suitable for X-ray diffraction, providing the ultimate 3D coordinate confirmation.
References
BenchChem. "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines." Benchchem Application Notes. 2
Anderson, M. et al. "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." PMC / NIH. 3
Fieser, L. et al. "Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor." ACS Publications. 4
Dawlaty, J. et al. "Unraveling the Physical Origins of Photoacidity and Photobasicity: Charge Transfer and Relief of Excited-State Antiaromaticity." ACS Publications. 1
As a Senior Application Scientist, I recognize that handling high-value active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance. Proper disposal of 8-Methylquinoline-5-carbonitrile de...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling high-value active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance. Proper disposal of 8-Methylquinoline-5-carbonitrile demands a rigorous, mechanistic understanding of its chemical behavior.
This operational guide is designed for researchers and drug development professionals. It provides a self-validating, step-by-step methodology for the safe handling and disposal of this compound, ensuring laboratory safety, environmental protection, and strict regulatory compliance.
Chemical Profile & Mechanistic Hazard Causality
8-Methylquinoline-5-carbonitrile is a dual-functional heterocyclic compound[1]. Its disposal protocol is dictated by the specific toxicological mechanisms of its two primary structural motifs:
The Quinoline Core (Hepatotoxicity & Carcinogenicity): The lipophilic quinoline backbone allows for rapid dermal and mucosal absorption. Mechanistically, quinoline derivatives undergo hepatic oxidation via cytochrome P450 enzymes to form reactive epoxides (e.g., quinoline-5,6-epoxide). These electrophilic intermediates intercalate with and bind to DNA, which is why the U.S. EPA classifies the parent quinoline structure as "likely to be carcinogenic in humans"[2].
The Carbonitrile Moiety (Reactivity): While generally stable under neutral conditions, the nitrile (-C≡N) group introduces acute toxicity risks. If subjected to strong acids, oxidizers, or extreme thermal stress, it can undergo hydrolysis or decomposition, potentially releasing highly toxic hydrogen cyanide (HCN) or nitrogen oxides (NOx)[3].
Because of these mechanisms, the compound must be managed as a highly hazardous substance from the moment of waste generation through to final destruction[4].
Quantitative Hazard Data Summary
To inform our operational parameters, the following table summarizes the critical physicochemical and hazard data extrapolated from the compound and its structural analogs.
Property / Hazard
Value / Classification
Mechanistic Implication
CAS Number
74316-57-7
Unique identifier for inventory tracking and RCRA compliance[1].
High risk of systemic toxicity via gastrointestinal absorption[4].
Carcinogenicity
EPA: Likely Carcinogenic
Hepatic epoxide formation leading to irreversible DNA adducts[2].
Aquatic Toxicity
Acute/Chronic Category 1
Requires incineration; prevents long-lasting disruption of aquatic ecosystems[4].
Self-Validating Disposal Protocol
Every step in this standard operating procedure (SOP) includes a built-in validation mechanism to ensure the protocol functions as a fail-safe system.
Step 1: Waste Segregation and pH Stabilization
Action: Separate 8-Methylquinoline-5-carbonitrile waste into distinct "Solid" (powders, filters, PPE) and "Liquid" (solvent solutions) streams. Never mix with strong acids.
Causality: Strict segregation prevents exothermic cross-reactions and eliminates the risk of acid-catalyzed release of toxic gases from the carbonitrile group[3].
Validation: Before sealing liquid waste containers, test an aliquot with pH indicator strips. The system is validated if the pH reads between 6.0 and 8.0. If the solution is acidic, carefully neutralize it with a weak base (e.g., sodium bicarbonate) prior to disposal[5].
Step 2: Containerization and Secondary Containment
Action: Store solid waste in sealable high-density polyethylene (HDPE) containers. Store liquid waste in compatible glass or PTFE jugs.
Causality: HDPE and PTFE are chemically inert to lipophilic quinoline derivatives, preventing container degradation, leaching, and subsequent leaks[6].
Validation: Place all primary liquid containers inside a secondary containment tray capable of holding 110% of the primary container's volume. The setup is validated if the secondary tray remains completely dry during mandatory weekly EHS inspections.
Step 3: Glassware Decontamination
Action: Triple-rinse all glassware that contacted the chemical using a compatible organic solvent (e.g., acetone or ethanol), followed by a final purified water rinse.
Causality: The hydrophobic nature of the methylquinoline core makes water alone entirely insufficient for decontamination. Organic solvents disrupt the hydrophobic interactions, ensuring complete removal from glass surfaces[4].
Validation: Collect the first two solvent rinses into the hazardous liquid waste container. The decontamination is validated if the third solvent rinse evaporates on a watch glass without leaving any visible crystalline residue.
Step 4: RCRA-Compliant Labeling and EHS Transfer
Action: Affix a completed hazardous waste label detailing the chemical name, concentration, hazard class (Toxic/Environmental Hazard), and accumulation start date.
Causality: The Resource Conservation and Recovery Act (RCRA) mandates strict tracking of hazardous waste from "cradle to grave" to prevent environmental contamination[5].
Validation: The Environmental Health and Safety (EHS) officer must cross-verify the physical label against the laboratory's digital inventory log before accepting the waste for transport to a licensed high-temperature incineration facility (>1000°C)—the only method guaranteed to fully cleave the C≡N bond and destroy the aromatic ring[4].
Process Visualization
Workflow for 8-Methylquinoline-5-carbonitrile disposal, highlighting segregation and validation.
Emergency Spill Management
In the event of an accidental release, standard sweeping or mopping is strictly prohibited.
Action: Isolate the spill area immediately (minimum 25 meters for solids, 50 meters for liquids)[3]. Don full PPE, including a NIOSH-approved respirator.
Causality: Dry sweeping generates aerosolized dust, drastically increasing the risk of inhalation exposure to the carcinogenic quinoline core.
Validation: Use a damp, chemically compatible absorbent pad to collect the material. The spill response is validated when the area is wiped down with an organic solvent and the final wipe shows no fluorescence under a handheld UV light (quinoline derivatives typically fluoresce), confirming absolute decontamination.
References
Title: Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD
Source: epa.gov
URL: [Link]